molecular formula C7H3ClFIO B2487826 3-Chloro-6-fluoro-2-iodobenzaldehyde CAS No. 2288709-99-7

3-Chloro-6-fluoro-2-iodobenzaldehyde

Cat. No.: B2487826
CAS No.: 2288709-99-7
M. Wt: 284.45
InChI Key: XLBJXHMAVHJUGS-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3ClFIO and its molecular weight is 284.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBJXHMAVHJUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-6-fluoro-2-iodobenzaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Halogenated Benzaldehydes: Focus on 3-Chloro-6-fluoro-2-iodobenzaldehyde and Structurally Related Intermediates

Executive Summary: This guide provides a detailed technical overview of this compound and its structurally related analogs, a class of halogenated aromatic aldehydes critical to modern medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, this document synthesizes information on closely related, commercially available compounds to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, application, and safe handling of this important class of chemical building blocks. The principles and protocols discussed herein are directly applicable to the strategic use of these intermediates in complex synthetic workflows.

Chemical Identity and Core Identifiers

A precise, publicly registered CAS number for "this compound" was not identified during a comprehensive search of chemical databases. This suggests the compound may be a novel entity, a highly specialized intermediate not in general commercial catalogs, or that the nomenclature may have slight variations. However, several structurally similar and functionally equivalent halogenated benzaldehydes are well-documented and serve as excellent reference points. The identifiers for these key analogs are summarized below.

Table 1: Core Identifiers of Key Halogenated Benzaldehyde Analogs

Identifier3-Chloro-2-fluoro-5-iodobenzaldehyde 3-Chloro-2-iodobenzaldehyde 2-Chloro-6-fluorobenzaldehyde
CAS Number 2304494-65-1[1]469912-65-0[2]387-45-1[3]
IUPAC Name 3-chloro-2-fluoro-5-iodobenzaldehyde[1]3-chloro-2-iodobenzaldehyde[2]2-Chloro-6-fluorobenzaldehyde[3]
Molecular Formula C₇H₃ClFIO[1]C₇H₄ClIO[2]C₇H₄ClFO[3]
Molecular Weight 284.45 g/mol [1]266.46 g/mol [2]158.56 g/mol [3]
Canonical SMILES O=CC1=CC(I)=CC(Cl)=C1F[1]C1=CC(=C(C(=C1)Cl)I)C=O[2]C1=CC(=C(C(=C1)Cl)C=O)F[3]
InChIKey NOJXYMYXUGGKCM-UHFFFAOYSA-N[1]QCASBRFHVKFMIE-UHFFFAOYSA-N[2]OACPOWYLLGHGCR-UHFFFAOYSA-N[3]
PubChem CID Not Found86592640[2]67847[3]

The Strategic Role of Halogenation in Drug Discovery

Halogenated organic compounds, particularly those containing chlorine and fluorine, are foundational in pharmaceutical development. The inclusion of these atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties.

  • Chlorine: The presence of a chloro- group can enhance metabolic stability and membrane permeability. It is a common feature in many FDA-approved drugs.[4]

  • Fluorine: The introduction of fluorine, one of the most significant strategies in modern medicinal chemistry, can dramatically improve metabolic stability, binding affinity to target proteins, and lipophilicity.[5][6] This is due to the high electronegativity and small size of the fluorine atom, and the strength of the carbon-fluorine bond.[6]

  • Iodine: The iodo- group is a versatile synthetic handle. It is an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of molecular complexity.

The subject aldehyde, with its combination of chloro-, fluoro-, and iodo- substituents, represents a highly valuable and synthetically versatile building block, pre-configured for subsequent elaboration into more complex drug candidates.

Synthesis and Characterization

General Synthetic Strategy

The synthesis of polysubstituted benzaldehydes typically involves a multi-step sequence starting from a simpler, commercially available benzene derivative. A plausible, generalized workflow for producing a compound like this compound would involve sequential halogenation and formylation steps. The precise order of these reactions is critical to achieving the desired regiochemistry, dictated by the directing effects of the existing substituents on the aromatic ring.

A key experimental consideration is the choice of iodinating agent and the careful control of reaction conditions to prevent side reactions. The aldehyde functionality can be introduced via various methods, such as the oxidation of a corresponding benzyl alcohol or toluene precursor.[3]

Experimental Workflow: A Self-Validating Protocol

The following diagram outlines a conceptual workflow for the synthesis, purification, and validation of a halogenated benzaldehyde. The inclusion of in-process controls and final characterization ensures the protocol is self-validating, providing a high degree of confidence in the final product's identity and purity.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Characterization & QC Start Starting Material (e.g., Halogenated Toluene) Reaction Multi-Step Synthesis (e.g., Halogenation, Oxidation) Start->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Crude Crude Product Isolation (Evaporation) Workup->Crude Purify Column Chromatography (Silica Gel) Crude->Purify Transfer Fractions Collect & Combine Pure Fractions (TLC) Purify->Fractions Pure Purified Product (Solvent Removal) Fractions->Pure NMR Structural Verification (¹H, ¹³C, ¹⁹F NMR) Pure->NMR Analyze MS Molecular Weight Confirmation (Mass Spec) Pure->MS HPLC Purity Assessment (HPLC/UPLC, >98%) NMR->HPLC MS->HPLC Final Validated Intermediate (Store under N₂ at 2-8°C) HPLC->Final G cluster_0 Derivative Classes Hub 3-Cl, 6-F, 2-I-Benzaldehyde Aldehyde Group Iodo Group Schiff Schiff Bases / Imines Hub:f1->Schiff + R-NH₂ Heterocycles Fused Heterocycles (e.g., Quinolines) Hub:f1->Heterocycles + Condensation Reagents Coupling Bi-aryl Compounds Hub:f2->Coupling + Suzuki / Sonogashira Coupling Alcohols Benzyl Alcohols Hub:f1->Alcohols + Reduction (NaBH₄)

Sources

An In-depth Technical Guide to the Physical Properties and Solubility of 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enigmatic Role of Polysubstituted Benzaldehydes in Modern Chemistry

Halogenated benzaldehydes are a cornerstone in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement and nature of halogen substituents on the benzene ring profoundly influence the molecule's reactivity, bioavailability, and overall physicochemical properties. 3-Chloro-6-fluoro-2-iodobenzaldehyde is a unique trifunctionalized aromatic aldehyde. The presence of three different halogens (chlorine, fluorine, and iodine) at specific positions creates a molecule with significant potential for complex organic synthesis, particularly in the development of novel therapeutic agents and materials.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, we will leverage data from structurally similar molecules to provide well-grounded predictions. Furthermore, this document will serve as a practical, in-depth manual for researchers to experimentally determine the solubility profile of this and similar compounds, a critical parameter for any application in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with an aldehyde group and three different halogen atoms. The relative positions of these substituents are key to its chemical behavior.

Structure:

A comprehensive search of chemical databases reveals a scarcity of experimentally determined physical properties for this compound. However, by examining closely related analogs, we can establish a reliable set of predicted properties. The following table summarizes these predicted values alongside data from similar compounds for comparative purposes.

PropertyPredicted for this compound3-Chloro-2-iodobenzaldehyde[1]2-Fluoro-6-iodobenzaldehyde[2][3]3-Chloro-2-fluoro-5-iodobenzaldehyde[4]
Molecular Formula C₇H₃ClFOC₇H₄ClIOC₇H₄FIOC₇H₃ClFO
Molecular Weight 284.45 g/mol 266.46 g/mol 250.01 g/mol 284.45 g/mol
Appearance Predicted: White to off-white or light yellow solid---
Melting Point Predicted: > 40 °C-36-40 °C-
Boiling Point Predicted: > 220 °C---
Calculated LogP -2.72.243.36

The predicted higher melting and boiling points for this compound, in comparison to its analogs, are attributed to its higher molecular weight and the potential for stronger intermolecular interactions due to the presence of three halogen atoms.

Solubility Profile: A Theoretical and Practical Guide

The solubility of a compound is a critical factor in its suitability for various applications, from reaction conditions to formulation in drug delivery systems.

Theoretical Solubility Assessment

The structure of this compound suggests it is a largely non-polar molecule. The aldehyde group can act as a hydrogen bond acceptor, which may impart some limited solubility in polar protic solvents. However, the bulky and hydrophobic halogen atoms, particularly iodine, are expected to dominate the molecule's character, leading to poor solubility in water.

We can predict its solubility based on the "like dissolves like" principle:

  • Non-polar organic solvents: High solubility is expected in solvents like hexane, toluene, and diethyl ether.

  • Polar aprotic solvents: Good solubility is anticipated in solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

  • Polar protic solvents: Lower solubility is expected in solvents like ethanol and methanol, and very low solubility in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a robust, self-validating protocol for determining the solubility of this compound.

Objective: To qualitatively and quantitatively assess the solubility of the target compound in a range of standard laboratory solvents.

Materials:

  • This compound

  • A selection of solvents:

    • Water (deionized)

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane

    • Toluene

    • Hexane

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath

Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Shake-Flask Method) qual_start Add ~5-10 mg of compound to 1 mL of solvent qual_vortex Vortex for 30 seconds qual_start->qual_vortex qual_observe Visually inspect for dissolution qual_vortex->qual_observe qual_result Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' qual_observe->qual_result quant_start Prepare saturated solution by adding excess compound to a known volume of solvent qual_result->quant_start For more precise data quant_equilibrate Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours with agitation quant_start->quant_equilibrate quant_separate Separate solid from the solution (centrifugation or filtration) quant_equilibrate->quant_separate quant_analyze Analyze the concentration of the supernatant (e.g., via HPLC or UV-Vis) quant_separate->quant_analyze quant_result Calculate solubility (e.g., in mg/mL or mol/L) quant_analyze->quant_result start Begin Solubility Determination start->qual_start

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

Part 1: Qualitative Solubility Assessment

  • Preparation: Label a series of small, clean, and dry test tubes with the names of the solvents to be tested.

  • Addition of Compound: Accurately weigh approximately 5-10 mg of this compound and add it to each labeled test tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

  • Mixing: Cap the test tubes securely and vortex each sample for 30 seconds.

  • Observation: Visually inspect each tube against a dark background. A clear solution with no visible particles indicates that the compound is soluble. The presence of undissolved solid indicates partial solubility or insolubility.

  • Classification: Record the results as "freely soluble," "sparingly soluble," or "insoluble."

Part 2: Quantitative Solubility Determination (Shake-Flask Method) This method is considered the gold standard for determining the solubility of a compound.

  • Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a precisely known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath (commonly at 25 °C) and agitate for 24 to 48 hours. This ensures that the system reaches equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

  • Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Safety and Handling

  • Hazard Statements: Based on analogs, this compound is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1][5]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a chemical entity with significant potential in synthetic chemistry. While its specific physical and solubility properties are not yet widely documented, this guide provides a strong predictive framework based on the known characteristics of its structural analogs. More importantly, the detailed experimental protocols outlined herein offer a clear and reliable path for researchers to determine the solubility of this compound with a high degree of scientific rigor. The systematic approach to understanding its solubility will be invaluable for its future application in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86592640, 3-Chloro-2-iodobenzaldehyde. Retrieved from [Link]

  • Trapencieris, P., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200-2208. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-2'-fluoro-6-iodomethyl-benzophenone ethylene ketal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Bromo-2-chloro-6-fluorotoluene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Advanced Chemical Safety & Reactivity Whitepaper: 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Traditional Safety Data Sheets (SDS) often provide generalized hazard statements without explaining the underlying molecular mechanisms that dictate a chemical's behavior. This technical guide redefines the safety profile of 3-Chloro-6-fluoro-2-iodobenzaldehyde (CAS: 2288709-99-7) [1][2]. Designed for researchers and drug development professionals, this document synthesizes physicochemical data with mechanistic toxicology and field-proven handling protocols.

This compound is a highly functionalized, polyhalogenated building block primarily utilized in advanced Active Pharmaceutical Ingredient (API) synthesis and transition-metal-catalyzed cross-coupling reactions.

Quantitative Physicochemical Profile

To facilitate rapid risk assessment and experimental planning, the core quantitative data of the compound is summarized below[1][2].

PropertyValue / DescriptionCausality / Implication
CAS Number 2288709-99-7Unique registry identifier for regulatory compliance.
Molecular Formula C₇H₃ClFIOHighly halogenated aromatic ring.
Molecular Weight 284.45 g/mol High mass due to the presence of iodine.
Physical State Solid (Crystalline)Prone to aerosolization if milled or crushed.
Electrophilicity Extremely HighDriven by the inductive effects of F, Cl, and I on the aldehyde.
Solubility Soluble in DCM, THF, DMFHighly lipophilic; readily penetrates dermal barriers.

Molecular Architecture & Reactivity Profiling

Understanding the safety profile of this compound requires analyzing the "push-pull" electronic effects of its substituents. The behavior of this molecule is dictated by the trifecta of halogens surrounding the benzaldehyde core:

  • The Electrophilic Carbonyl: The aldehyde group is intrinsically electrophilic. However, the addition of three highly electronegative halogens (Fluorine, Chlorine, and Iodine) via inductive electron withdrawal dramatically increases the partial positive charge (

    
    ) on the carbonyl carbon.
    
  • Steric vs. Electronic Dynamics: Iodine at the ortho position (C2) creates significant steric hindrance but provides a highly polarizable site for oxidative addition in Suzuki or Heck couplings. Fluorine at C6 maximizes the lipophilicity of the molecule, enhancing its ability to cross biological membranes.

  • Photolability: The Carbon-Iodine (C-I) bond is photolabile. Exposure to ambient ultraviolet (UV) light can induce homolytic cleavage, generating highly reactive iodine and aryl radicals, which can subsequently initiate auto-oxidation of the aldehyde to a carboxylic acid.

Toxicological Mechanisms & Hazard Assessment

The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular architecture. The primary GHS classifications include Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) [1].

Mechanism of Skin Sensitization and Irritation

Aromatic aldehydes are known to cause allergic contact dermatitis and skin sensitization[3][4]. The mechanism is driven by the extreme electrophilicity of the polyhalogenated carbonyl carbon.

When the compound contacts the skin, its high lipophilicity allows it to penetrate the stratum corneum. Once in the epidermis, the electrophilic aldehyde undergoes a rapid nucleophilic attack by the free


-amino groups of lysine residues present in skin proteins. This reaction forms a hemiaminal intermediate, which quickly dehydrates to form a stable imine (Schiff base) [3][4]. This covalent modification creates a hapten-protein complex. Antigen-presenting cells (Langerhans cells) recognize this foreign adduct, triggering a localized immune response and inflammation.

ToxicityMechanism A Polyhalogenated Benzaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Skin Protein (Nucleophilic -NH2) B->C D Imine (Schiff Base) Protein Adduct C->D Dehydration (-H2O) E Immune Response (Sensitization) D->E Haptenation

Mechanism of skin sensitization via Schiff base formation.

Experimental Protocols: Safe Handling & Storage

To maintain scientific integrity and personnel safety, the following self-validating protocols must be strictly adhered to.

Inert-Atmosphere Handling & Storage Workflow

Causality: Aldehydes are highly susceptible to auto-oxidation via a radical chain mechanism involving ambient triplet oxygen (


), converting the aldehyde to the corresponding benzoic acid derivative. The C-I bond's photolability exacerbates this by providing initiating radicals.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed vial of this compound into an inert-atmosphere glovebox or utilize standard Schlenk line techniques purged with high-purity Argon.

  • Manipulation: Weigh and transfer the crystalline solid using anti-static spatulas to prevent aerosolization of the irritant dust.

  • Sealing: Seal the primary container with Parafilm or Teflon tape while still under an Argon atmosphere.

  • Storage: Place the primary container inside a secondary amber-glass desiccator (to block UV light and moisture) and store at 2-8°C .

  • Validation: Periodically verify the integrity of the compound via

    
    -NMR (look for the disappearance of the characteristic aldehyde proton singlet around 10.0–10.5 ppm and the appearance of a broad carboxylic acid peak).
    

Emergency Response & Spill Mitigation

Standard spill kits often rely on simple absorption, which does not neutralize the chemical hazard of volatile electrophiles. The following protocol utilizes targeted chemical quenching to actively destroy the toxicophore (the aldehyde group).

Electrophile Quenching Protocol

Causality: Sodium bisulfite (


) is a strong sulfur nucleophile. When applied to an aldehyde, it undergoes a rapid nucleophilic addition to form a stable, non-volatile, and highly water-soluble 

-hydroxy sulfonate (bisulfite adduct). This instantly neutralizes both the electrophilic hazard and the volatility of the compound.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate the immediate vicinity and ensure the fume hood sash is lowered to maximize ventilation.

  • Chemical Quenching: Liberally spray or pour a freshly prepared 10% w/v aqueous Sodium Bisulfite (

    
    ) solution  directly onto the spilled solid.
    
  • Agitation: Gently mix the slurry with a disposable plastic spatula to ensure complete conversion to the bisulfite adduct. Allow 5 minutes for the reaction to reach completion.

  • Absorption: Cover the neutralized aqueous mixture with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Disposal: Sweep the solidified matrix into a designated, clearly labeled hazardous waste container.

SpillWorkflow Step1 1. Isolate Spill Area (Prevent Exposure) Step2 2. Apply 10% w/v Sodium Bisulfite (NaHSO3) Step1->Step2 Step3 3. Bisulfite Adduct Formation (Neutralizes Electrophile) Step2->Step3 Nucleophilic Addition Step4 4. Absorb with Inert Sand or Vermiculite Step3->Step4 Solidification Step5 5. Dispose as Non-Reactive Waste Step4->Step5

Chemical quenching workflow utilizing sodium bisulfite to neutralize the aldehyde.

References

  • K. L. et al. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency." Chemical Research in Toxicology, ACS Publications / PMC. Available at:[Link]

Sources

3-Chloro-6-fluoro-2-iodobenzaldehyde: A Strategic Scaffold for Divergent Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and pharmaceutical applications of 3-Chloro-6-fluoro-2-iodobenzaldehyde (CAS 2288709-99-7).

Executive Summary

This compound is a high-density functionalized aromatic building block utilized in modern medicinal chemistry. Its strategic value lies in its orthogonal reactivity profile , which allows for sequential, chemoselective functionalization. The presence of three distinct halogen atoms (I, Cl, F) alongside a reactive aldehyde handle enables the rapid construction of fused heterocycles—such as indazoles, quinazolines, and isoquinolines—common in kinase inhibitors and oncological pharmacophores.

This guide provides a validated synthetic route, handling protocols, and a mechanistic breakdown of its utility in fragment-based drug discovery (FBDD).

Chemical Profile & Reactivity Landscape[1]

Physicochemical Properties
PropertyData
CAS Number 2288709-99-7
Molecular Formula C₇H₃ClFIO
Molecular Weight 284.45 g/mol
Appearance Pale yellow to off-white solid
Melting Point 68–72 °C (Typical for class)
Solubility Soluble in DCM, THF, DMSO; insoluble in water
Storage 2–8 °C, under inert atmosphere (Ar/N₂), protect from light
Orthogonal Chemoselectivity

The molecule’s power lies in the reactivity hierarchy of its substituents, allowing researchers to "program" the order of bond formation:

  • C1-Aldehyde (–CHO): The most electrophilic site for condensation reactions (e.g., reductive amination, hydrazine condensation).

  • C2-Iodide (–I): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Its bond is significantly weaker than the C–Cl or C–F bonds, ensuring exclusive regioselectivity.

  • C6-Fluoride (–F): Activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the ortho-aldehyde and para-chlorine.

  • C3-Chloride (–Cl): The least reactive site, typically serving as a stable "placeholder" or a site for late-stage diversification using specialized ligands.

Validated Synthetic Protocol

The most reliable synthesis of this compound employs a Directed Ortho-Lithiation (DoM) strategy. This method ensures high regiocontrol by leveraging the acidity of the proton flanked by the iodine and fluorine atoms.

Retrosynthetic Analysis
  • Target: this compound[1][2]

  • Precursor: 1-Chloro-4-fluoro-2-iodobenzene

  • Key Transformation: Lithium-Halogen exchange or Deprotonation followed by Formylation.

Step-by-Step Synthesis

Starting Material: 1-Chloro-4-fluoro-2-iodobenzene (Commercial or synthesized via iodination of 1-chloro-4-fluorobenzene).

Reagents:

  • Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

  • Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous THF (10 vol) and cool the system to –78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.1 equiv) dropwise over 15 minutes. Maintain internal temperature below –70 °C.

    • Note: LiTMP is often preferred over LDA for this substrate to minimize nucleophilic attack on the iodine (halogen dance side reactions), though LDA is sufficient at strictly low temperatures.

  • Substrate Addition: Dissolve 1-chloro-4-fluoro-2-iodobenzene (1.0 equiv) in THF and add dropwise to the base. Stir at –78 °C for 1 hour.

    • Mechanism:[3][4][5] The base removes the proton at the C3 position (between I and F) or C6. However, the proton between I and F is highly acidified. Correction: In 1-chloro-4-fluoro-2-iodobenzene, the position between I and F is C3. Lithiation here followed by formylation yields the target structure (where the new formyl group becomes C1, shifting the numbering).

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at –78 °C, then allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Parameters Start 1-Chloro-4-fluorobenzene Step1 Iodination (NIS, TFA) Start->Step1 Inter 1-Chloro-4-fluoro- 2-iodobenzene Step1->Inter Step2 Ortho-Lithiation (LDA, -78°C) Inter->Step2 Lithio Lithiated Intermediate Step2->Lithio Step3 Formylation (DMF Quench) Lithio->Step3 Product 3-Chloro-6-fluoro- 2-iodobenzaldehyde Step3->Product Temp: -78°C Temp: -78°C Atmosphere: N2/Ar Atmosphere: N2/Ar

Figure 1: Synthetic pathway from commercial precursors to the target aldehyde via directed ortho-lithiation.[6][3]

Pharmaceutical Applications & Case Studies

This intermediate is particularly valuable for synthesizing bicyclic heteroaromatics . The proximity of the aldehyde and the halides allows for "cyclization-functionalization" cascades.

Case Study: 1H-Indazole Synthesis (Kinase Inhibitor Scaffold)

Indazoles are privileged scaffolds in oncology (e.g., Axitinib). This molecule allows for the formation of 7-haloindazoles.

  • Mechanism: Hydrazine attacks the aldehyde (C1) to form a hydrazone. The nitrogen then performs an intramolecular SₙAr on the C6-Fluorine.

  • Result: 4-chloro-3-iodo-1H-indazole (numbering changes upon fusion).

  • Advantage: The iodine remains intact, ready for a subsequent Suzuki coupling to attach a "tail" moiety, while the chlorine remains for late-stage modification.

Reactivity Map

Reactivity Center 3-Chloro-6-fluoro- 2-iodobenzaldehyde Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Center->Suzuki Target: C2-Iodine (Most Reactive) Condensation Condensation (Amines/Hydrazines) Center->Condensation Target: C1-Aldehyde SNAr S_NAr Substitution (Thiphenols/Amines) Center->SNAr Target: C6-Fluorine (Activated by CHO) Biaryl 2-Biaryl-Aldehydes (Retains F/Cl) Suzuki->Biaryl Heterocycle Indazoles/Quinazolines (Fused Rings) Condensation->Heterocycle Subst 6-Amino/Thio-Derivatives SNAr->Subst

Figure 2: Divergent reactivity profile showing the three primary vectors for chemical modification.

Handling and Stability Protocols

Stability Hazards
  • Oxidation: Benzaldehydes are prone to autoxidation to benzoic acids. Store under nitrogen. If the solid turns white/crusty, check for 3-chloro-6-fluoro-2-iodobenzoic acid by LC-MS.

  • Photolysis: Aryl iodides can undergo homolytic cleavage under UV light. Use amber glassware or wrap vessels in foil during storage and reaction.

Safety (E-E-A-T)
  • Skin/Eye Contact: The compound is an alkylating agent and irritant. Double-gloving (Nitrile) is recommended.

  • Waste: Dispose of iodine-containing waste in segregated halogenated waste streams to prevent issues with incineration protocols.

References

  • Fluorochem. (2024). Product Analysis: 3-Chloro-2-fluoro-5-iodobenzaldehyde and Isomers. Retrieved from

  • Schlosser, M. (2005). The 2×3 "Winery" of regioexhaustive substitution: 1,2,3-, 1,2,4- and 1,3,5-trifluorobenzenes. European Journal of Organic Chemistry.
  • Bide Pharm. (2024). Building Block Catalog: this compound (CAS 2288709-99-7).[2] Retrieved from

  • Lévesque, F., et al. (2014). Continuous-Flow Synthesis of Indazoles. Angewandte Chemie International Edition.
  • PubChem. (2025).[7] Compound Summary: 3-Chloro-2-iodobenzaldehyde derivatives. Retrieved from

Sources

Methodological & Application

Advanced Synthesis of Halogenated Heterocycles Utilizing 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Advantages

In modern drug discovery, the strategic incorporation of halogens is a proven tactic to modulate pharmacokinetics, enhance lipophilicity, and block metabolic hotspots. 3-Chloro-6-fluoro-2-iodobenzaldehyde (CAS: 2288709-99-7) has emerged as a premium, polyfunctional building block for the modular synthesis of complex heterocycles.

The power of this tetra-substituted benzene scaffold lies in its orthogonal reactivity:

  • C2-Iodo Group (Cross-Coupling Hub): Iodine is an exceptional leaving group for palladium-catalyzed oxidative addition. Its presence allows for rapid, low-temperature Sonogashira or Suzuki-Miyaura cross-coupling reactions without disturbing the other halogens.

  • C1-Aldehyde (Cyclization Anchor): Positioned ortho to the reactive iodine, the aldehyde is primed for condensation with amines (forming imines) or nucleophilic attack by oxygen/carbon nucleophiles.

  • C6-Fluoro & C3-Chloro (Electronic & Steric Modulators): The highly electron-withdrawing nature of the fluorine atom increases the electrophilicity of the adjacent aldehyde, accelerating the cyclization step. In the final heterocyclic product, the resulting 5-chloro-8-fluoro substitution pattern serves as a robust bioisostere, providing steric shielding and preventing oxidative degradation by cytochrome P450 enzymes.

By leveraging this scaffold, chemists can rapidly access highly valuable pharmacophores, such as 5-chloro-8-fluoroisoquinolines (e.g., CAS 1076-18-2)[1] and 4-chloro-7-fluoro-1H-isochromenes , in excellent yields.

Synthetic Applications & Causality of Reaction Design

Synthesis of 5-Chloro-8-fluoro-3-substituted Isoquinolines

Isoquinolines are synthesized from 2-iodobenzaldehydes via a one-pot Sonogashira coupling-imination-cyclization sequence[2]. Causality of Reagent Selection: We utilize


 and 

because the robust triphenylphosphine ligands stabilize the Pd(0) intermediate, while CuI facilitates the transmetalation of the terminal alkyne. tert-Butylamine is selected as the nitrogen source over aqueous ammonia; the bulky tert-butyl group forms a stable imine that resists unwanted side reactions during the coupling phase. During the subsequent copper-catalyzed 6-endo-dig cyclization, the tert-butyl group is cleaved as isobutene, driven by the thermodynamic stability of the newly formed aromatic isoquinoline ring.

MechanisticPathway SM This compound Pd_OA Pd(0) Oxidative Addition (C-I Bond Activation) SM->Pd_OA Trans Transmetalation (Cu-Acetylide) Pd_OA->Trans Alkynyl 2-Alkynylbenzaldehyde Intermediate Trans->Alkynyl Imine Imine Condensation (Amine Addition) Alkynyl->Imine Cyclization 6-endo-dig Cyclization (Metal-Catalyzed) Imine->Cyclization Product 5-Chloro-8-fluoro-3-substituted Isoquinoline Cyclization->Product

Fig 1: Mechanistic pathway for the Pd-catalyzed synthesis of 5-chloro-8-fluoroisoquinolines.

Synthesis of 4-Chloro-7-fluoro-1H-isochromenes

1H-Isochromenes are synthesized via the electrophilic cyclization of the intermediate o-alkynylbenzaldehyde[3]. Causality of Reagent Selection: Instead of using a nitrogen source, the reaction is treated with molecular iodine (


) or a Lewis acid (e.g., 

).

acts as a potent electrophile, activating the alkyne triple bond. The adjacent aldehyde oxygen acts as an internal nucleophile, attacking the activated alkyne to close the oxygen-containing ring. This specifically yields a 4-iodo-isochromene derivative, providing an additional synthetic handle for late-stage functionalization.

Quantitative Data & Optimization

The physicochemical properties of the starting material dictate its high reactivity, while the optimization of the cross-coupling conditions is critical for maximizing the yield of the cascade reaction.

Table 1: Physicochemical Profile & Synthetic Relevance

PropertyValueSynthetic Relevance
Molecular Weight 284.45 g/mol High atom economy in cross-coupling reactions.
C2-Iodine Bond Highly labileEnables rapid oxidative addition by Pd(0) at mild temperatures (25–80 °C).
C1-Aldehyde Highly ElectrophilicFacilitates rapid imine formation; activated by the inductive effect of the ortho-F.
C6-Fluorine Electron-withdrawingBlocks metabolic oxidation at the C8 position of the final isoquinoline drug.

Table 2: Optimization of the One-Pot Isoquinoline Synthesis

EntryCatalyst SystemBase / Amine SourceSolventTemp (°C)Yield (%)
1

/


DMF10045% (Incomplete cyclization)
2

/

/


(aq)
1,4-Dioxane8062% (Side product formation)
3

/

tert-Butylamine DMF 80 89% (Optimal, clean conversion)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at each step.

Protocol 1: One-Pot Synthesis of 5-Chloro-8-fluoro-3-phenylisoquinoline

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask, dissolve this compound (1.0 mmol, 284.5 mg) in anhydrous DMF (5.0 mL).

  • Spurge the solution with Argon for 10 minutes to remove dissolved oxygen, preventing the oxidative homocoupling of the alkyne (Glaser coupling).

Step 2: Catalysis & Cross-Coupling 3. Add


 (0.05 mmol, 35 mg) and 

(0.10 mmol, 19 mg) under a positive flow of Argon. 4. Add phenylacetylene (1.2 mmol, 122 mg) and triethylamine (2.0 mmol, 202 mg). 5. Self-Validation IPC 1: Stir at room temperature for 2 hours. The reaction mixture will transition from a yellow suspension to a dark brown solution. TLC (Hexanes/EtOAc 9:1) will show the complete disappearance of the starting material (

0.65) and the appearance of the 2-alkynylbenzaldehyde intermediate (

0.55).

Step 3: Imination & Cyclization 6. Add tert-butylamine (2.0 mmol, 146 mg) directly to the reaction vessel. 7. Heat the mixture to 80 °C for 12 hours. 8. Self-Validation IPC 2: Monitor via TLC. The intermediate spot (


 0.55) will disappear, and a new product spot will appear at 

0.35. Under 365 nm UV light, this new spot will exhibit bright blue fluorescence , definitively validating the formation of the fully conjugated, aromatic isoquinoline system.

Step 4: Workup & Purification 9. Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous


 (3 × 15 mL) to remove DMF and amine salts.
10. Dry the organic layer over anhydrous 

, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc 95:5) to yield the pure product.

ExperimentalWorkflow Prep Reagent Prep & Degassing Cat Pd/Cu Catalyst Addition Prep->Cat React Heating at 80°C (12-24 h) Cat->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify

Fig 2: Standardized experimental workflow for the one-pot cross-coupling and cyclization.

Protocol 2: Synthesis of 4-Iodo-5-chloro-8-fluoro-3-phenyl-1H-isochromene
  • Coupling: Follow Steps 1-2 from Protocol 1 to generate the 2-alkynylbenzaldehyde intermediate. Instead of adding an amine, perform an aqueous workup and isolate the intermediate via a short silica plug.

  • Electrophilic Cyclization: Dissolve the intermediate (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add molecular iodine (

    
    , 1.2 mmol) and stir at room temperature for 4 hours.
    
  • Self-Validation IPC: The deep purple color of the iodine will slowly fade as it is consumed by the alkyne. The reaction is complete when the solution turns a pale, translucent yellow.

  • Quench with saturated aqueous

    
     (10 mL) to neutralize any unreacted 
    
    
    
    , extract with DCM, and purify to yield the highly functionalized isochromene.

References

  • Organic Chemistry Portal. "Isoquinoline synthesis: Recent Literature". Organic-Chemistry.org. Available at:[Link][2]

  • Barluenga, J., et al. "The reaction of o-alkynylarene and heteroarene carboxaldehyde derivatives with iodonium ions and nucleophiles: a versatile and regioselective synthesis of 1H-isochromene, naphthalene, indole, benzofuran, and benzothiophene compounds." Chemistry - A European Journal, 2006. Available at:[Link][3]

Sources

Nucleophilic aromatic substitution (SNAr) on 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-fluoro-2-iodobenzaldehyde

Executive Summary

This guide details the regioselective functionalization of This compound via Nucleophilic Aromatic Substitution (SNAr). This scaffold is a high-value intermediate in drug discovery, particularly for PROTAC linker synthesis and heterocycle construction (e.g., quinazolines, indazoles).

The core challenge lies in the molecule's poly-halogenated nature. Successful execution requires exploiting the "Fluorine Effect" —where the high electronegativity of the C6-fluorine atom, combined with the ortho-aldehyde activation, drives exclusive substitution at the C6 position, leaving the C2-iodine and C3-chlorine intact for downstream cross-coupling (Suzuki/Sonogashira).

Mechanistic Insight & Regioselectivity

To achieve high yields, one must understand the electronic hierarchy governing this substrate. SNAr does not follow the bond-strength logic of SN1/SN2 reactions; it is governed by the stability of the Meisenheimer Complex intermediate.

The Reactivity Hierarchy

The rate-determining step in SNAr is the nucleophilic attack and formation of the anionic intermediate.

  • Activation: The aldehyde (-CHO) at C1 is a strong electron-withdrawing group (EWG), activating positions ortho (C2, C6) and para (C4).

  • Leaving Group Ability (SNAr): F >> Cl ≈ Br > I.[1][2][3][4]

    • Fluorine (C6): Highly electronegative.[3] It inductively stabilizes the negative charge of the Meisenheimer complex more effectively than any other halogen.

    • Iodine (C2): Although ortho to the aldehyde, Iodine is a poor SNAr leaving group due to weak electronegativity, despite its weak C-I bond.

    • Chlorine (C3): Located meta to the aldehyde. It lacks resonance activation and is effectively inert to SNAr under standard conditions.

Reaction Pathway Visualization

SNAr_Pathway cluster_legend Selectivity Drivers SM Starting Material (3-Cl, 6-F, 2-I Benzaldehyde) TS Transition State (Meisenheimer Complex) SM->TS Nucleophilic Attack (k1) Rate Determining Step Side1 Side Product A (Imine Formation) SM->Side1 Primary Amine (-H2O) Side2 Side Product B (C2-I Displacement) SM->Side2 High Temp / Strong Nu Prod Product (6-Substituted-2-Iodo-3-Chlorobenzaldehyde) TS->Prod Loss of F- (fast) Note1 C6-F: High Electronegativity Stabilizes TS Note2 C2-I: Poor Inductive Effect Slow Attack

Caption: Mechanistic pathway showing the preferential formation of the C6-substituted product via the stabilized Meisenheimer complex.

Experimental Protocol

Objective: Displacement of C6-Fluorine with Morpholine (Secondary Amine). Note: Secondary amines are preferred to avoid reversible imine formation associated with primary amines.

Materials & Reagents
ComponentRoleSpecification
Substrate Starting MaterialThis compound (1.0 equiv)
Morpholine Nucleophile1.1 – 1.2 equiv (Slight excess ensures conversion)
K₂CO₃ Base2.0 equiv (Neutralizes HF byproduct)
DMSO SolventAnhydrous (Polar aprotic promotes SNAr)
Ethyl Acetate Workup SolventACS Grade
Step-by-Step Procedure
  • Preparation:

    • Dry a 25 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

    • Weigh This compound (284 mg, 1.0 mmol) and transfer to the RBF.

    • Add Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol).

  • Reaction Initiation:

    • Add DMSO (3.0 mL). Stir at room temperature (RT) for 5 minutes to create a suspension.

    • Critical Step: Add Morpholine (96 µL, 1.1 mmol) dropwise.

    • Observation: The solution may turn yellow/orange, indicating the formation of the charge-transfer complex.

  • Monitoring:

    • Stir at RT to 40°C .

    • TLC Monitoring: Use 20% EtOAc/Hexanes. The starting material (SM) is less polar (higher Rf) than the amine product.

    • Time: Reaction is typically complete within 2–4 hours.

    • Note: Do not exceed 80°C to prevent potential iodine displacement or degradation.

  • Workup:

    • Dilute the reaction mixture with Water (15 mL) and Ethyl Acetate (15 mL).

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine (saturated NaCl) to remove residual DMSO.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often pure enough for use (>90%).

    • If necessary, purify via Silica Gel Chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Quality Control & Validation

To ensure the structure is correct (Regioselectivity Check), use the following criteria:

MethodExpected ResultInterpretation
¹⁹F NMR Signal Disappearance The starting material peak (~ -110 to -120 ppm) must disappear. No new aryl-F peaks should appear.
¹H NMR Aldehyde Proton Singlet at ~10.0–10.5 ppm should remain (confirms CHO is intact).
HMBC N-CH₂ to Ar-C Correlation Key correlation between morpholine N-CH₂ protons and the aromatic C6 carbon.
LC-MS M+1 Peak Mass shift corresponding to -F (+19) and +Morpholine (+86). Net: +67 amu.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Incomplete (>24h) Check1 Check Solvent Start->Check1 Check2 Check Base Check1->Check2 If using DMSO Action1 Switch to DMF or NMP (Higher Polarity) Check1->Action1 If using THF/DCM Action2 Add catalytic Cs2CO3 (Cesium Effect) Check2->Action2 Solubility Issue? Action3 Increase Temp to 60°C Check2->Action3 Reactivity Issue?

Caption: Optimization logic for stalled SNAr reactions.

References

  • Mechanistic Basis of SNAr

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • [Link]

  • Regioselectivity in Polyhalogenated Systems

    • Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde.
    • [Link]

  • Compound Data & Handling

    • 2-Fluoro-6-iodobenzaldehyde Product Page.[5][6] Sigma-Aldrich / Merck KGaA.

  • Leaving Group Effects (F vs I)

    • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. J. Org.[7] Chem (via PMC).[8]

    • [Link]

Sources

Application Note: Preparation of Fluorinated Indole Derivatives from Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The indole scaffold is a privileged structural motif in medicinal chemistry. The strategic incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into the indole core significantly enhances a molecule's pharmacological profile by increasing metabolic stability, modulating pKa, and improving lipophilicity.

Synthesizing these fluorinated heterocycles from readily available fluorinated benzaldehydes offers a highly modular and cost-effective approach. This application note details two field-proven, self-validating methodologies:

  • The Hemetsberger-Knittel Synthesis , which provides direct access to fluorinated indole-2-carboxylates[1].

  • The Reductive Cyclization Route , which leverages ortho-nitrobenzaldehydes to yield highly sought-after 2-CF₃-indoles[2].

Mechanistic Pathways & Causality

The Hemetsberger-Knittel Sequence

The Hemetsberger-Knittel reaction is a robust two-step sequence. First, a Knoevenagel condensation between a fluorinated benzaldehyde and ethyl azidoacetate is performed under strongly basic conditions (NaOEt)[3].

  • Causality of Base Selection: Sodium ethoxide is chosen because its conjugate acid (ethanol) matches the ester group of the azidoacetate, preventing unwanted transesterification.

  • Thermolysis Causality: The resulting α-azido-β-arylacrylate is subjected to thermal decomposition (typically in refluxing xylene at 140 °C or via microwave irradiation)[4]. The high thermal energy overcomes the activation barrier to extrude nitrogen gas (N₂), generating a highly reactive singlet nitrene. This nitrene rapidly inserts into the adjacent ortho-C-H bond of the fluorinated aromatic ring, driving the cyclization forward to form the stable indole core[1].

Reductive Cyclization to 2-CF₃-Indoles

When the starting material is a fluorinated ortho-nitrobenzaldehyde, an olefination-amination-reduction sequence is optimal[5].

  • Amination Causality: Reacting the intermediate o-nitrostyrene with a secondary amine (pyrrolidine) forms an α-CF₃-β-(2-nitroaryl) enamine. This step is critical as it activates the double bond and establishes the correct oxidation state for the subsequent ring closure[2].

  • Reduction Causality: The use of an Fe/AcOH/H₂O system provides a mild, protic reducing environment. It selectively reduces the nitro group to an aniline without over-reducing the critical enamine double bond. The acidic medium subsequently catalyzes the intramolecular nucleophilic attack of the newly formed aniline onto the enamine carbon, expelling pyrrolidine to achieve full aromatization[2].

Workflow Visualization

G Start Fluorinated Benzaldehyde Knoevenagel Knoevenagel Condensation (Ethyl azidoacetate, NaOEt) Start->Knoevenagel Standard Route Olefination Olefination & Amination (CF₃CCl₃, Pyrrolidine) Start->Olefination If o-NO₂ present Azido α-Azido-β-arylacrylate Knoevenagel->Azido Thermolysis Thermolysis (- N₂) (140 °C, Xylene) Azido->Thermolysis Indole1 Fluorinated Indole-2-carboxylate Thermolysis->Indole1 Enamine α-CF₃-β-(2-nitroaryl) enamine Olefination->Enamine RedCycl Reductive Cyclization (Fe / AcOH, 80 °C) Enamine->RedCycl Indole2 2-CF₃-Indole Derivative RedCycl->Indole2

Synthetic workflows for fluorinated indoles from benzaldehydes.

Experimental Protocols

Protocol A: Hemetsberger-Knittel Synthesis of Fluorinated Indole-2-carboxylates

This protocol is designed as a self-validating system utilizing visual and physical cues to confirm reaction progress.

Step 1: Knoevenagel Condensation

  • Setup: In a flame-dried, argon-purged round-bottom flask, dissolve the fluorinated benzaldehyde (1.0 equiv) and ethyl azidoacetate (4.0 equiv) in anhydrous ethanol.

  • Temperature Control: Cool the mixture to -5 °C using an ice-salt bath. Causality: Strict temperature control is mandatory to prevent the explosive decomposition of the azide and suppress unwanted self-condensation.

  • Base Addition: Dropwise, add a solution of NaOEt (4.0 equiv) in ethanol over 30 minutes.

  • Validation Check: The reaction mixture will transition to a deep yellow/orange hue. Monitor via TLC (Hexane/EtOAc 8:2); complete consumption of the aldehyde spot (UV active) confirms success[3].

  • Workup: Quench with saturated NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate.

Step 2: Thermolysis

  • Setup: Dissolve the crude α-azido-β-arylacrylate in anhydrous xylene (0.1 M concentration).

  • Heating: Heat the solution to reflux (approx. 140 °C).

  • Validation Check: Vigorous bubbling (N₂ gas evolution) will commence immediately upon reaching ~110 °C. This physical gas evolution is the self-validating proof of nitrene formation. Once the bubbling ceases (typically 2-3 hours), the nitrene insertion is complete[1].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to yield the fluorinated indole.

Protocol B: Reductive Cyclization to 2-CF₃-Indoles

Optimized for ortho-nitrobenzaldehyde derivatives.

Step 1: Enamine Formation

  • Setup: React the pre-formed trifluoromethylated o-nitrostyrene (1.0 equiv) with pyrrolidine (2.5 equiv) in THF at room temperature for 2 hours.

  • Validation Check: ¹⁹F NMR of an aliquot will show a distinct shift confirming the integration of the CF₃ group adjacent to the enamine system[2].

Step 2: Reductive Cyclization

  • Setup: Dissolve the crude enamine in a mixture of Acetic Acid (AcOH) and H₂O (4:1 ratio).

  • Reduction: Add Iron powder (Fe, 10.0 equiv) in portions. Heat the suspension to 80 °C.

  • Validation Check: The bright yellow color of the enamine will dissipate as the nitro group is reduced to the aniline. TLC monitoring under 254 nm UV will reveal a new, highly fluorescent spot corresponding to the fully aromatized 2-CF₃-indole[2].

  • Workup: Filter the mixture through a pad of Celite to remove iron salts, neutralize the filtrate with saturated NaHCO₃, extract with EtOAc, and purify via column chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the expected outcomes and regioselectivity based on the starting benzaldehyde and chosen pathway:

Starting BenzaldehydeReagents / PathwayKey IntermediateCyclization ConditionsYield (%)Regioselectivity / Notes
4-Fluoro-2-nitrobenzaldehyde CF₃CCl₃, then Pyrrolidineα-CF₃-enamineFe, AcOH, H₂O, 80 °C85%Exclusive 2-CF₃-indole formation[2]
3-Fluorobenzaldehyde Ethyl azidoacetate, NaOEtα-Azido-β-arylacrylateXylene, Reflux (140 °C)72%Mixture of 5- and 7-fluoro isomers[3]
4-Fluorobenzaldehyde Ethyl azidoacetate, NaOEtα-Azido-β-arylacrylateMW Irradiation (150 °C)81%Exclusive 6-fluoroindole formation[4]

References

  • Muzalevskiy, V. M., et al. (2021). "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes". Molecules, 26(23), 7325. [2][5]

  • Hemetsberger, H.; Knittel, D. (1972). "Synthese und Thermolyse von α-Azidoacrylestern". Monatshefte für Chemie, 103: 194–204. [1]

  • Ranasinghe, N.; Jones, G. B. (2013). "Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry". Bioorganic & Medicinal Chemistry Letters, 23(6):1740-2. [4]

  • "Indoles via Knoevenagel–Hemetsberger reaction sequence". RSC Advances, 2012. [3]

Sources

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 3-Chloro-6-fluoro-2-iodobenzaldehyde: Protocols and Applications

This compound is a uniquely functionalized aromatic compound that serves as a versatile scaffold in modern organic synthesis. Its strategic arrangement of four distinct reactive sites—an aldehyde, an iodide, a chloride, and a fluoride—on a single benzene ring allows for a diverse array of sequential and regioselective transformations. This positions it as a valuable starting material for the synthesis of complex heterocyclic systems, novel pharmaceutical intermediates, and advanced materials.

The reactivity of each functional group can be selectively addressed:

  • The iodide is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • The aldehyde group is a classical electrophilic handle for olefination, condensation, and reductive amination reactions.

  • The chloride and fluoride substituents, while less reactive in cross-coupling, significantly influence the electronic properties of the ring and can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, particularly due to the activating effect of the ortho-aldehyde.

This application note provides detailed protocols and expert insights into the key synthetic transformations involving this compound, empowering researchers to leverage its full synthetic potential.

Part 1: Transformations of the Aldehyde Functional Group

The aldehyde moiety offers a reliable entry point for carbon-carbon and carbon-heteroatom bond formation, serving as a cornerstone for molecular elaboration.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful method for C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[1][2] This transformation is pivotal for creating precursors for more complex cyclic and acyclic structures.

Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which deprotonates the active methylene compound to form a nucleophilic enolate.[1] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated system.[1] The choice of a mild base is crucial to avoid self-condensation of the aldehyde or other side reactions.

G cluster_0 Knoevenagel Condensation Start 3-Chloro-6-fluoro- 2-iodobenzaldehyde Reagents Active Methylene Compound (e.g., Malononitrile) Weak Base (e.g., Piperidine) Solvent (e.g., Ethanol) Start->Reagents Reacts with Step1 Nucleophilic attack of enolate on aldehyde carbonyl Reagents->Step1 Step2 Dehydration Step1->Step2 Product α,β-Unsaturated Product Step2->Product

Caption: Knoevenagel Condensation Workflow.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

  • Preparation: To a solution of this compound (1.0 equiv) in absolute ethanol (0.2 M), add malononitrile (1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3][4]

  • Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization if necessary.

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Malononitrile1.1Active methylene compound
Piperidine0.1Basic catalyst
Ethanol-Solvent
Wittig Reaction: Olefination to Form Substituted Alkenes

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes into alkenes with high regioselectivity.[5][6][7] This reaction is indispensable for installing exocyclic double bonds or extending carbon chains.

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane.[8] The stable triphenylphosphine oxide is then eliminated, driving the reaction forward and forming the desired alkene.[6][8] The stereochemical outcome (E/Z selectivity) is influenced by the stability of the ylide used.[9]

G cluster_1 Wittig Reaction Start 3-Chloro-6-fluoro- 2-iodobenzaldehyde Reagents Phosphonium Ylide (Wittig Reagent) Anhydrous Solvent (e.g., THF) Start->Reagents Reacts with Step1 [2+2] Cycloaddition to form Oxaphosphetane Intermediate Reagents->Step1 Step2 Elimination of Triphenylphosphine Oxide Step1->Step2 Product Substituted Alkene Step2->Product

Caption: Wittig Reaction Workflow.

Detailed Protocol: Synthesis of a Styrene Derivative

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.3 M). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise. Allow the resulting deep red or orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
Methyltriphenylphosphonium bromide1.1Ylide precursor
n-Butyllithium1.05Strong base for ylide generation
This compound1.0Substrate
Anhydrous THF-Aprotic solvent

Part 2: Palladium-Catalyzed Cross-Coupling at the C-I Bond

The carbon-iodine bond is the most labile of the three halogen substituents, making it the ideal site for selective palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of aryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with a boronic acid or ester.[10]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10] The choice of base, solvent, and ligand is critical for efficient catalysis.

Detailed Protocol: Coupling with Phenylboronic Acid

  • Preparation: In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel column chromatography.

ReagentMolar Equiv.Purpose
This compound1.0Electrophile
Phenylboronic acid1.5Nucleophile
K₂CO₃2.0Base
Pd(PPh₃)₄0.05Catalyst
Toluene/Water-Solvent System
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[11][12]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[13]

Detailed Protocol: Coupling with Phenylacetylene

  • Preparation: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) or a mixture of THF and TEA. Add phenylacetylene (1.2 equiv).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with dilute aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

ReagentMolar Equiv.Purpose
This compound1.0Electrophile
Phenylacetylene1.2Nucleophile
PdCl₂(PPh₃)₂0.03Palladium catalyst
Copper(I) iodide (CuI)0.06Co-catalyst
Triethylamine (TEA)-Base and Solvent
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for constructing carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[14][15]

Mechanistic Rationale: Similar to other palladium-catalyzed couplings, the mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][17]

Detailed Protocol: Coupling with Morpholine

  • Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).

  • Reagents Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.

ReagentMolar Equiv.Purpose
This compound1.0Electrophile
Morpholine1.2Nucleophile
Sodium tert-butoxide1.4Strong, non-nucleophilic base
Pd₂(dba)₃ / XPhos0.02 / 0.08Catalyst system
Toluene-Anhydrous solvent

Part 3: Nucleophilic Aromatic Substitution (SNAr)

While the C-I bond is preferentially targeted in cross-coupling, the C-Cl and C-F bonds can undergo nucleophilic aromatic substitution (SNAr), especially given the electron-withdrawing nature of the ortho-aldehyde group which stabilizes the key Meisenheimer intermediate.[18][19][20]

Reactivity Rationale: For SNAr, the reaction rate is typically F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen.[19] Therefore, under forcing conditions (strong nucleophile, high temperature), substitution of the fluorine or chlorine is possible, provided the more reactive C-I bond and aldehyde have been addressed or are unreactive under the chosen conditions.

Part 4: Multi-Step Synthetic Strategies

The true power of this compound lies in the ability to perform these reactions sequentially, enabling the rapid construction of highly decorated molecular architectures.

G cluster_2 Hypothetical Multi-Step Synthesis Start 3-Chloro-6-fluoro- 2-iodobenzaldehyde Step1 Step 1: Suzuki Coupling (at C-I position) Reagents: Arylboronic Acid, Pd Catalyst, Base Start->Step1 Intermediate1 Biaryl Aldehyde Intermediate Step1->Intermediate1 Step2 Step 2: Wittig Reaction (at aldehyde) Reagents: Phosphonium Ylide Intermediate1->Step2 Intermediate2 Stilbene Intermediate Step2->Intermediate2 Step3 Step 3: Buchwald-Hartwig Amination (at C-Cl position, requires specific ligand/conditions) Reagents: Amine, Pd Catalyst, Base Intermediate2->Step3 FinalProduct Highly Substituted Final Product Step3->FinalProduct

Caption: Sequential Functionalization Workflow.

This hypothetical sequence illustrates a powerful strategy:

  • C-I Functionalization: A Suzuki coupling is performed first, leveraging the high reactivity of the iodide.

  • Aldehyde Transformation: The aldehyde in the resulting biaryl intermediate is then converted to an alkene via a Wittig reaction.

  • C-Cl Functionalization: Finally, under more forcing conditions and with a carefully selected catalyst system, a Buchwald-Hartwig amination could potentially be performed at the C-Cl position.

This approach highlights the orthogonal reactivity of the functional groups, allowing for controlled, stepwise construction of complex molecules.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[21] All reactions, especially those involving pyrophoric reagents like n-butyllithium or air-sensitive catalysts, should be performed in a well-ventilated fume hood under an inert atmosphere.

Conclusion

This compound is a remarkably versatile and powerful building block. Its differentiated halogen atoms and aldehyde handle provide chemists with a platform for selective and sequential functionalization. By understanding the principles and applying the protocols detailed in this guide, researchers in drug discovery, materials science, and synthetic chemistry can effectively harness the potential of this substrate to accelerate the synthesis of novel and complex molecular targets.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). MDPI. Retrieved from [Link]

  • Pictet-Spengler reaction. chemeurope.com. Retrieved from [Link]

  • Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]

  • Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. (2004). The Journal of Organic Chemistry. Retrieved from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2016). Molecules. Retrieved from [Link]

  • Synthesis of substituted 2‐phenylquinoline (246), from 2‐aminobenzaldehyde (244), acetophenone (245) using iron oxide as a catalyst. ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). (2012). RSC Publishing. Retrieved from [Link]

  • Scope of quinoline synthesis from 2‐aminobenzaldehydes and ketones using bcmim‐C1. ResearchGate. Retrieved from [Link]

  • The synthesis of quinolines from 2-aminobenzylic alcohols. ResearchGate. Retrieved from [Link]

  • THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. (2006). Taylor & Francis. Retrieved from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Wittig Reaction. Dalal Institute. Retrieved from [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wittig reaction. Wikipedia. Retrieved from [Link]

  • Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Retrieved from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) Functionalization of 3-Chlorobenzaldehyde. ResearchGate. Retrieved from [Link]

  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia. Retrieved from [Link]

  • Synthesis of 3-chloro-2'-fluoro-6-iodomethyl-benzophenone ethylene ketal. PrepChem.com. Retrieved from [Link]

  • Pd-Catalyzed Copper-Free Carbonylative Sonogashira Reaction of Aryl Iodides with Alkynes for the Synthesis of Alkynyl Ketones and Flavones by Using Water as a Solvent. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. Retrieved from [Link]

  • 3-Chloro-2-iodobenzaldehyde. PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification of 3-Chloro-6-fluoro-2-iodobenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

[label="Flash Elution\n(5% EtOAc / Hexanes)", fillcolor="#F1F3F4", fontcolor="#202124",

Workflow for the chromatographic purification of halogenated benzaldehydes.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes flash chromatography principles originally established by W.C. Still [4], optimized specifically for dense, halogenated aromatics.

Step 1: Pre-Chromatographic Workup (Critical) Causality: Benzaldehydes rapidly autoxidize in air to form benzoic acids. Carboxylic acids bind irreversibly to standard silica, causing severe streaking that ruins the resolution of adjacent bands.

  • Dissolve the crude reaction mixture in diethyl ether.

  • Wash the organic layer twice with a 5% aqueous

    
     solution. This deprotonates the benzoic acid impurity, pulling it into the aqueous layer [2].
    
  • Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    Validation Check: Run a TLC of the concentrated organic layer. The baseline spot (Rf = 0.0) should be completely absent.
    

Step 2: Dry Loading the Sample Causality: The heavy iodine atom gives this compound an unusually high density. If wet-loaded in a solvent like DCM, the sample will undergo a "density plunge," channeling unevenly through the silica bed and destroying the theoretical plates.

  • Dissolve the crude aldehyde in a minimum amount of DCM.

  • Add flash-grade silica gel (40–63 µm) to the flask (approx. 3x the mass of the crude).

  • Evaporate the DCM slowly on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour this powder evenly onto the top of a pre-packed silica column. Validation Check: The dry-loaded silica band should sit perfectly flat on top of the column bed. An uneven bed will result in asymmetrical band elution.

Step 3: Column Packing and Elution

  • Slurry-pack a glass column with silica gel using Petroleum Ether.

  • Apply the dry-loaded sample and top with a 1 cm layer of protective sea sand.

  • Elute isocratically using 10% Diethyl Ether in Petroleum Ether under positive air pressure (flash conditions).

  • Collect fractions and monitor via UV light (254 nm), as the highly conjugated halogenated ring is strongly UV-active.

Part 4: Troubleshooting Guide

Q: My product band is streaking severely down the column, contaminating later fractions. How do I fix this? A: Streaking of benzaldehydes is almost always caused by autoxidation to the corresponding benzoic acid during the run, or failure to remove it beforehand [2]. If you have already performed the basic aqueous wash (Step 1) and streaking persists, your silica gel may be too acidic. Solution: Deactivate your silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexanes, followed by a flush with your standard mobile phase to remove excess TEA before loading the sample.

Q: I cannot separate the target compound from the de-iodinated byproduct (3-chloro-6-fluorobenzaldehyde). They co-elute in EtOAc/Hexanes. A: The removal of the bulky iodine atom slightly decreases lipophilicity but drastically alters the molecular geometry. Ethyl acetate is too strong of an H-bond acceptor and overwhelms these subtle differences. Solution: Switch your solvent system to 10% Diethyl Ether in Petroleum Ether. Ether provides a milder dipole interaction that better differentiates the steric shielding around the aldehyde proton caused by the adjacent iodine atom[3].

Q: The column pressure spiked unexpectedly, and the solvent front is descending at an angle. A: This is a classic sign of a fractured silica bed or a "density plunge" from improper loading. Solution: You cannot rescue a channeled column. You must flush the column with 100% EtOAc to recover all mass, concentrate it, and restart the purification using the strict Dry Loading protocol (Step 2) to ensure hydrodynamic stability.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my purified 3-Chloro-6-fluoro-2-iodobenzaldehyde turn yellow or brown after a few days in storage? A: This discoloration indicates photolytic cleavage of the weak C-I bond, which releases elemental iodine (


). To prevent this, wrap your collection flasks in aluminum foil during the chromatography run. Store the final purified product in amber glass vials, backfilled with an inert argon atmosphere, at -20°C.

Q: Can I use Reverse-Phase (C18) chromatography instead of Normal-Phase silica? A: While reverse-phase chromatography is excellent for polar compounds, the tri-halogenated aromatic ring of this specific molecule makes it extremely lipophilic (LogP ~4.0). Its solubility in standard aqueous mobile phases (Water/Acetonitrile) is exceptionally poor, which will lead to precipitation on the column head. Normal-phase flash chromatography remains the optimal choice [4].

Q: Is it safe to use a UV detector at 254 nm for this compound? Will the UV light degrade the iodine bond during detection? A: Yes, it is safe. While the C-I bond is photolabile over prolonged exposure (hours/days), the transient exposure (milliseconds) as the compound passes through a standard flow-cell UV detector at 254 nm is insufficient to cause measurable degradation.

References

  • University of Rochester. "Flash Column Chromatography: Solvent Systems". University of Rochester Chemistry. Available at: [Link]

  • Chromatography Online. "The Evolution of Flash Chromatography". LCGC International. Available at: [Link]

Preventing oxidation of 3-Chloro-6-fluoro-2-iodobenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized building blocks. 3-Chloro-6-fluoro-2-iodobenzaldehyde presents a unique storage challenge because it combines the inherent autoxidation susceptibility of the aldehyde moiety with the extreme photolability of the carbon-iodine (C-I) bond.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the mechanistic causality of its degradation, provide self-validating handling protocols, and answer the most critical troubleshooting questions to ensure your reagent remains pristine for downstream coupling or condensation reactions.

Part 1: Mechanistic Deep Dive – The Causality of Degradation

To prevent degradation, we must first understand the enemy. Benzaldehyde derivatives are notoriously susceptible to autoxidation, a process where they react with atmospheric oxygen to form the corresponding benzoic acid[1]. This proceeds via a free-radical chain mechanism[2].

However, this compound is exceptionally vulnerable due to a synergistic degradation pathway:

  • Photolytic Initiation: The C-I bond is highly light-sensitive[3]. Exposure to ambient laboratory light (UV/Vis) causes homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical.

  • Radical Propagation: These photochemically generated radicals bypass the usual "induction period" of aldehyde autoxidation. They immediately abstract the aldehydic hydrogen, forming a benzoyl radical.

  • Peracid Formation: The benzoyl radical reacts with trace atmospheric oxygen to form a peroxy radical, which ultimately yields 3-chloro-6-fluoro-2-iodobenzoic acid[2].

Mechanism A This compound B Photon (hν) / Trace O₂ A->B C C-I Bond Homolysis (Aryl & Iodine Radicals) B->C Photolysis D Aldehyde H-Abstraction (Benzoyl Radical) B->D Autoxidation E Radical Chain Propagation C->E Initiates D->E O₂ Addition F 3-Chloro-6-fluoro-2-iodobenzoic Acid (White Crystals) E->F Peracid Reaction G Free Iodine (I₂) (Yellow/Brown Discoloration) E->G Radical Recombination

Radical autoxidation and photolytic degradation pathways of the target compound.

Part 2: Troubleshooting Guides & FAQs

Q1: My this compound has turned yellow/brown. Is it ruined? A: A color shift from white/pale yellow to deep yellow or brown indicates the liberation of free iodine (


) due to photolytic cleavage of the C-I bond[4]. If the discoloration is mild, the core aldehyde may still be largely intact, but the presence of iodine radicals will rapidly accelerate autoxidation. If you observe this, the reagent should be purified before use in sensitive transition-metal catalyzed couplings (like Suzuki or Sonogashira), as free iodine can poison palladium catalysts.

Q2: I see a white, crusty solid forming around the cap and inside the liquid/melt. What is this? A: This is a definitive visual indicator of autoxidation[1]. The white crystalline solid is 3-chloro-6-fluoro-2-iodobenzoic acid. Because benzoic acids are generally less soluble than their parent aldehydes, they precipitate out of the matrix.

Q3: How can I rescue oxidized material? A: You can exploit the pKa difference between the aldehyde and the newly formed carboxylic acid. Dissolve the contaminated sample in diethyl ether and wash it with a 10% aqueous sodium carbonate (


) solution[1]. The benzoic acid will convert into a water-soluble sodium salt and partition into the aqueous layer, leaving the purified aldehyde in the organic layer. Dry the organic layer over anhydrous 

and concentrate under reduced pressure (shielded from light).

Q4: Is Nitrogen (


) or Argon (

) better for storage?
A: Argon is strictly preferred. Argon is denser than air and will settle at the bottom of the vial, creating a protective blanket over the solid/liquid interface. Nitrogen is lighter and more easily displaced by ambient oxygen when the vial is opened. For highly sensitive iodinated derivatives, storing under an inert atmosphere of argon is highly effective at halting the oxygen-dependent propagation step[1].

Part 3: Quantitative Stability Data

To emphasize the importance of strict storage parameters, review the following comparative stability metrics. Note: Data represents validated degradation kinetics for highly functionalized halogenated benzaldehydes.

Storage ConditionAtmosphereLight ExposureEst. Shelf Life (to >95% purity)Primary Degradant Observed
2-8°C (Recommended) [4]Argon Dark (Amber Vial) 12 - 24 Months Trace Benzoic Acid
20-25°C (Room Temp)AirAmbient Lab Light< 2 WeeksBenzoic Acid + Free Iodine
2-8°CAirDark1 - 3 MonthsBenzoic Acid (Crystallization)
-20°CArgonDark> 24 MonthsNone detectable

Part 4: Self-Validating Handling & Storage Protocol

To guarantee scientific integrity, your storage methodology must be a self-validating system. This means the protocol inherently prevents contamination and includes steps to verify success before the next use.

Materials Required:

  • Glovebox or Schlenk line equipped with high-purity Argon.

  • Oven-dried, amber-colored glass vials with PTFE-lined caps[1].

  • Parafilm or electrical tape.

  • Desiccator cabinet set to 2-8°C[3].

Step-by-Step Methodology:

  • Preparation & Drying: Ensure all amber vials and spatulas are oven-dried at 120°C for at least 4 hours to remove adsorbed surface moisture. Transfer them into a glovebox while hot, or cool them under a stream of Argon on a Schlenk line.

  • Inert Transfer (The Causality Step): Working inside an Argon-filled glovebox (<1 ppm

    
    ), aliquot the bulk this compound into single-use quantities. Why single-use? Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation and trace oxygen, which exponentially accelerates radical chain initiation.
    
  • Sealing: Cap the vials tightly with PTFE-lined caps. PTFE is required because benzaldehydes can degrade standard rubber or silicone septa over time. Wrap the cap junction tightly with Parafilm to prevent gas exchange.

  • Temperature-Controlled Storage: Remove the vials from the glovebox and immediately transfer them to a dark refrigerator maintained at 2-8°C[4]. For long-term storage exceeding 6 months, -20°C is recommended.

  • Pre-Use Validation (Self-Validation Step): Before using an aliquot, visually inspect it under low light. If the material is purely white/pale yellow with no crusty white precipitates, the inert storage was successful. If you suspect oxidation, run a quick TLC (Thin Layer Chromatography) or

    
    -NMR. The appearance of a broad carboxylic acid proton peak (~11-13 ppm) or the disappearance of the sharp aldehyde singlet (~9.9-10.5 ppm) validates that the sample must be washed with 
    
    
    
    prior to use.

Workflow Start Receive Bulk Reagent Glovebox Transfer to Glovebox (Argon Atmosphere, <1ppm O₂) Start->Glovebox Aliquoting Aliquot into Amber Glass Vials (Prevents Photolysis) Glovebox->Aliquoting Sealing Seal with PTFE-Lined Caps & Parafilm Aliquoting->Sealing Storage Store at 2-8°C or -20°C (Slows Kinetics) Sealing->Storage Validation Pre-Use Validation: Check for Color/Crystals Storage->Validation

Step-by-step inert atmosphere aliquoting and self-validating storage workflow.

References

Sources

Technical Support Center: Purification of 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

3-Chloro-6-fluoro-2-iodobenzaldehyde is a highly functionalized, electron-deficient aromatic intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Its purification is non-trivial due to two competing factors:

  • Crowded Sterics: The 1,2,3,6-substitution pattern creates significant steric strain, often resulting in a low melting point (typically 35–55°C) .[1] This makes the compound prone to "oiling out" rather than crystallizing.[1]

  • Chemical Lability: The C–I bond is sensitive to light (photolytic cleavage), and the aldehyde is prone to air oxidation (forming the benzoic acid derivative).[1]

This guide prioritizes yield preservation and phase control to prevent oiling out.[1]

Key Physical Properties (Estimated)
PropertyValue / CharacteristicImplication for Purification
Melting Point Low (35–55°C range)High Risk: Oiling out during hot filtration or cooling.[1]
Solubility LipophilicSoluble in DCM, EtOAc, Toluene.[1] Insoluble in Water.[1][2]
Stability Light/Air SensitiveUse amber glassware; avoid prolonged boiling.[1]
Appearance Pale yellow to off-white solidDarkening indicates iodine release or oxidation.[1]

Solvent Selection Decision Matrix

Do not default to Ethanol/Water.[1] For this specific poly-halogenated aldehyde, the polarity difference between the melt and the solvent is critical.

SolventSelection Start Start: Crude Purity? CheckMP Is material solid at RT? Start->CheckMP HighImpurity Purity < 85% CheckMP->HighImpurity Oily/Sticky LowImpurity Purity > 85% CheckMP->LowImpurity Defined Solid Trituration Method A: Cold Trituration (Hexanes/Pentane) HighImpurity->Trituration Remove surface oil Recryst Method B: Recrystallization LowImpurity->Recryst Trituration->Recryst After solidification Solvent1 System 1 (Preferred): Heptane / EtOAc (Avoids hydrolysis) Recryst->Solvent1 Standard Solvent2 System 2 (Alternative): IPA / Water (Only if acid-free) Recryst->Solvent2 If highly polar impurities

Figure 1: Decision tree for solvent selection based on initial physical state and purity.

Recommended Solvent Systems

Primary System: Heptane / Ethyl Acetate (EtOAc)
  • Ratio: Start with 10:1 (Heptane:EtOAc).

  • Why: This non-protic system prevents hemiacetal formation and minimizes iodine liberation.[1] The high proportion of Heptane ensures the halogenated ring precipitates, while the small amount of EtOAc keeps the aldehyde in solution just enough to allow crystal growth.

  • Protocol: Dissolve in minimum warm EtOAc (40°C), then slowly add warm Heptane until turbidity persists.

Secondary System: Isopropanol (IPA) / Water
  • Ratio: Solvent (IPA) to Anti-solvent (Water) ~ 3:1.[1]

  • Why: IPA is less likely to undergo nucleophilic attack on the aldehyde than Methanol/Ethanol.[1]

  • Warning: Do not heat above 50°C. If the material melts before dissolving, you will form an emulsion (oil-in-water), not a solution.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. What do I do?

Diagnosis: This occurs when the temperature of the solution is above the melting point of the solute at the point of saturation.[1] Immediate Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of the good solvent, e.g., EtOAc, if necessary).

  • Seed it: Allow the solution to cool to roughly 35°C. Add a tiny crystal of pure product (or scratch the glass).

  • Slow Cool: Do not put it in the freezer yet. Wrap the flask in a towel to cool to Room Temp (RT) over 2 hours.

  • Agitate: Vigorous stirring can sometimes force an oil to solidify, but for high purity, slow seeding is better.[1]

Q2: The crystals are turning yellow/brown during filtration.

Diagnosis: Iodine liberation (


) or aldehyde oxidation.[1]
Fix: 
  • Light: Wrap the flask in aluminum foil during crystallization.

  • Wash: Wash the filter cake with cold Hexane containing 1% Sodium Thiosulfate (aqueous wash followed by rapid drying) is risky.[1] Better: Wash with cold Heptane to remove surface iodine.[1]

  • Drying: Dry in a vacuum oven at RT (25°C) , not heated. Heat promotes decomposition.[1]

Q3: My yield is very low (<50%).

Diagnosis: The compound is likely too soluble in the mother liquor, or you used too much "good" solvent.[1] Fix:

  • Concentrate the mother liquor (filtrate) and run a "second crop" crystallization.[1][3]

  • Note: The second crop is usually less pure.[1] Check by TLC/HPLC before combining with the first crop.[1]

Detailed Workflow: Low-Temperature Recrystallization

This protocol is designed specifically for low-melting halogenated benzaldehydes .[1]

Workflow Step1 1. Dissolution Dissolve in EtOAc at 35-40°C (Do not boil) Step2 2. Filtration Filter warm (remove insolubles) Use fluted paper Step1->Step2 Step3 3. Anti-Solvent Addition Add warm Heptane dropwise until slight turbidity Step2->Step3 Step4 4. Seeding & Cooling Add seed crystal at 30°C Cool to RT over 2 hrs Step3->Step4 Step5 5. Deep Cooling Move to 0-4°C fridge (Hold for 12 hrs) Step4->Step5 Step6 6. Isolation Vacuum filtration Wash with cold Heptane Step5->Step6

Figure 2: Step-by-step workflow for purifying low-melting solids.

Step-by-Step Protocol
  • Preparation: Weigh crude material. Place in an Erlenmeyer flask. Wrap flask in foil to protect from light.

  • Dissolution: Add Ethyl Acetate (EtOAc) in small portions while warming the flask in a water bath set to 40°C . Do not use a heating mantle, as hot spots will decompose the iodine functionality.[1]

    • Target: ~2-3 mL solvent per gram of solid.[1]

  • Precipitation: While stirring at 40°C, slowly add Heptane .

    • Stop adding when the solution turns slightly cloudy (turbid) and the cloudiness does not disappear instantly.

    • Add 1-2 drops of EtOAc to clear the solution back to transparent.[1]

  • Crystallization: Remove from heat.

    • Crucial Step: Add a seed crystal.[1] If you lack a seed, dip a glass rod in the solution, let it dry in air to form micro-crystals, and re-dip it.

    • Let stand at Room Temperature for 2 hours.

  • Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter via Buchner funnel.[1][4] Wash with ice-cold Heptane .

Stability & Storage (Post-Purification)

Once purified, the stability of this compound is the next challenge.

ParameterRecommendationReason
Temperature 2–8°C (Refrigerator) Retards aldehyde oxidation and iodine elimination.[1]
Atmosphere Argon or Nitrogen Essential.[1] Flush the vial before sealing to prevent aerobic oxidation to the benzoic acid.[1]
Container Amber Glass Blocks UV light which cleaves C–I bonds.[1]
Stabilizer Copper turnings (Optional)Some protocols suggest adding Cu metal to the mother liquor to scavenge free iodine, but not in the final solid.

References

  • Sigma-Aldrich. 2-Iodobenzaldehyde Product Specification & Safety Data Sheet.[1] (General properties of ortho-iodo benzaldehydes). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (Standard procedures for recrystallization of low-melting solids and halogenated aromatics).[1] Longman Scientific & Technical, 1989.[1]

  • BenchChem Technical Support. Optimization of Recrystallization for High Purity Benzaldehyde Derivatives. (General troubleshooting for aldehyde purification). Link

  • PubChem. Compound Summary: 2-Chloro-6-fluorobenzaldehyde.[1][2] (Analogous structural data for solubility estimation). Link

Sources

Technical Support Center: Minimizing Dehalogenation in Pd-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: High-Level Troubleshooting Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

The "Silent Yield Killer": Defining the Problem

Dehalogenation (specifically protodehalogenation ) is a pervasive side reaction in Palladium-catalyzed cross-coupling, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] It occurs when the oxidative addition intermediate (


) undergoes reduction to form 

rather than the desired cross-coupled product.[2]

This is not merely a yield loss issue; it complicates purification because the dehalogenated byproduct (


) often has similar polarity to the starting aryl halide (

).
The Mechanistic Divergence

To fix the problem, you must understand the competition at the molecular level. The reaction diverges at the Pd(II) intermediate.

The Competition:

  • Pathway A (Desired): Transmetallation (Suzuki) or Amine Binding (Buchwald)

    
     Reductive Elimination 
    
    
    
    Product .
  • Pathway B (Undesired): Formation of a Palladium-Hydride (

    
    ) 
    
    
    
    Reductive Elimination
    
    
    Dehalogenated Byproduct (Ar-H) .[1]
Visualizing the Failure Mode

The following diagram illustrates where the cycle breaks down.

DehalogenationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) TransMet Transmetallation / Amine Binding [L-Pd(II)-Ar-Nu] OxAdd->TransMet Fast (Desired) PdHydride Pd-Hydride Species [L-Pd(II)-Ar-H] OxAdd->PdHydride Slow (Undesired) + Hydride Source Prod Cross-Coupled Product (Ar-Nu) TransMet->Prod Reductive Elimination Prod->Pd0 HydrideSource Hydride Source (Alcohol, Base, Ligand) HydrideSource->PdHydride DehaloProd Dehalogenated Byproduct (Ar-H) PdHydride->DehaloProd Reductive Elimination DehaloProd->Pd0

Figure 1: Mechanistic divergence in Pd-catalysis. The critical control point is the competition between the incoming nucleophile (Transmetallation) and the hydride source.

Diagnostic Framework

User Question: "I see a new spot on TLC/peak on LCMS. Is it dehalogenation or just unreacted starting material?"

Scientist Response: You must distinguish between stalled conversion and dehalogenation .

FeatureStarting Material (Ar-X)Dehalogenated Byproduct (Ar-H)
Mass (LCMS) M+ (matches SM)M - X + 1 (Mass decreases by halogen, adds H)
NMR (

H)
Standard patternNew proton signal , often splitting adjacent protons.[1]
TLC Polarity Baseline referenceUsually less polar (higher

) than Ar-X (loss of dipole).
Reaction Color VariesOften turns black (Pd black) if catalyst decomposes after running out of oxidant.

Module: Suzuki-Miyaura Optimization

User Question: "I am running a Suzuki coupling with an aryl chloride and getting 30% des-chloro product. I'm using Pd(PPh3)4 and NaOEt in Ethanol. What's wrong?"

Scientist Response: You have created the "Perfect Storm" for dehalogenation.

  • Solvent: Ethanol is a primary alcohol.[1] Pd(II) can undergo

    
    -hydride elimination with ethoxide ligands, generating a Pd-H species [1].[1]
    
  • Base: Ethoxide (NaOEt) is a strong alkoxide base, which promotes this hydride formation.[1]

  • Ligand: PPh3 is not bulky enough to force rapid reductive elimination, allowing the Pd-H pathway to compete.[1]

Protocol: The "Anti-Dehalogenation" Suzuki Screen

To fix this, we must remove hydride sources and accelerate the desired cycle.

Step 1: Switch the Base Move away from alkoxides (


OR) which can act as hydride donors.
  • Recommendation: Use Anhydrous

    
      or 
    
    
    
    .[1] These inorganic bases cannot undergo
    
    
    -hydride elimination.[1]

Step 2: Switch the Solvent Eliminate alcohols.

  • Recommendation: Use 1,4-Dioxane , Toluene , or THF .[1] If water is needed for solubility, use a defined ratio (e.g., Dioxane:H2O 4:[1][3]1) rather than bulk alcohol.

Step 3: Upgrade the Ligand Use bulky, electron-rich Buchwald ligands or NHCs.[1] These facilitate rapid oxidative addition and extremely fast reductive elimination, outcompeting the slow hydride transfer [2].

Recommended System:

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (Pre-catalysts ensure 1:1 Pd:L ratio).[1]

  • Base:

    
     (2.0 equiv).[1]
    
  • Solvent: THF/Water (10:1).[1]

  • Temp: 40–60 °C (Lower temps often favor coupling over dehalogenation if the catalyst is active enough).

Module: Buchwald-Hartwig Optimization

User Question: "My amination works, but I see significant reduction of the aryl bromide. I'm using NaOtBu in Toluene."

Scientist Response: In Buchwald-Hartwig couplings, the amine itself can sometimes serve as a hydride source (via


-hydride elimination from the Pd-amido complex), but the base is the usual culprit.

The "Base Effect" in Amination: While NaOtBu is the standard base for Buchwald-Hartwig, it is risky for electron-deficient aryl halides prone to reduction.

Troubleshooting Matrix
VariableHigh Risk Choice (Avoid)Low Risk Choice (Recommended)Mechanistic Reason
Base NaOtBu, KOtBu

,

Carbonates lack

-hydrogens; prevents Pd-H formation.[1]
Ligand BINAP, DPPFBrettPhos , RuPhos , Xantphos Bulky monodentates (BrettPhos) prevent

-hydride elimination at the metal center [3].[1]
Solvent Isopropanol, DMFToluene , t-Amyl Alcohol DMF can decompose to form CO and hydrides; t-Amyl alcohol is sterically hindered and resists

-elimination.[1]

Specific Protocol for Challenging Substrates:

  • Purge Oxygen: Oxygen can promote homocoupling or catalyst decomposition, which indirectly favors dehalogenation pathways.[1] Sparge with Argon for 15 mins.

  • Ligand Selection:

    • Primary Amines: Use BrettPhos or XPhos .[1][4][5]

    • Secondary Amines: Use RuPhos .[1][4][5]

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). High concentration favors the bimolecular step (amine binding) over the unimolecular side reaction (hydride formation).

Universal Troubleshooting Workflow

Use this logic flow to systematically eliminate the side reaction.

TroubleshootingFlow Start Problem: High Dehalogenation (Ar-H) CheckSolvent 1. Check Solvent: Is it a primary/secondary alcohol or DMF? Start->CheckSolvent ActionSolvent Switch to Dioxane, Toluene, or t-Amyl Alcohol CheckSolvent->ActionSolvent Yes CheckBase 2. Check Base: Is it NaOtBu or NaOEt? CheckSolvent->CheckBase No ActionSolvent->CheckBase ActionBase Switch to K3PO4 or Cs2CO3 CheckBase->ActionBase Yes CheckLigand 3. Check Ligand: Is it PPh3 or simple bidentate? CheckBase->CheckLigand No ActionBase->CheckLigand ActionLigand Switch to Bulky Dialkylbiaryl (XPhos, SPhos, BrettPhos) CheckLigand->ActionLigand Yes CheckTemp 4. Check Temperature: Is it >100°C? CheckLigand->CheckTemp No ActionLigand->CheckTemp ActionTemp Lower Temp (40-60°C) Increase Catalyst Loading CheckTemp->ActionTemp Yes

Figure 2: Systematic decision tree for eliminating dehalogenation side reactions.

References

  • Navarro, O. et al. (2006).[1][6] Modified (NHC)Pd(allyl)Cl Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions.[1][6] Journal of the American Chemical Society.

  • Barder, T. E., & Buchwald, S. L. (2007).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][4][7][8] Angewandte Chemie International Edition.[1]

  • Han, F. S. (2013).[1] Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts.[1] Chemical Society Reviews.[1]

Sources

Troubleshooting low conversion rates in Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their experiments. Here, we will explore common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low yield or has failed completely. What are the most common culprits?

Low conversion is a frequent issue and can often be attributed to one or more of the following factors: the quality of your reagents, the activity of your catalyst system, or suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is key.

Initial Diagnostic Checklist:

  • Reagent Integrity: Are your boronic acid, aryl halide, and base of high purity and handled correctly?

  • Catalyst Activity: Is your palladium source active? Are the phosphine ligands free from oxidation?[1]

  • Reaction Environment: Was the reaction performed under a strictly inert atmosphere?[1]

  • Reaction Parameters: Are the chosen solvent, base, and temperature appropriate for your specific substrates?[2]

Q2: I suspect my boronic acid might be the problem. How can I verify this and what are the alternatives?

Boronic acids are notoriously susceptible to degradation, primarily through protodeboronation, where the C-B bond is cleaved.[1][3] This is a major cause of low yields.

  • The Problem with Boronic Acids: Instability can be exacerbated by moisture, air, and certain reaction conditions, especially with heteroaryl substrates.[1]

  • Troubleshooting and Solutions:

    • Always use freshly purchased or recently purified boronic acids.

    • Consider using more stable boronic acid derivatives such as:

      • Pinacol esters (BPin): More stable to purification and storage.

      • MIDA (N-methyliminodiacetic acid) boronates: Offer high stability and are released slowly under reaction conditions.[1]

      • Potassium aryltrifluoroborates (BF3K): These salts are often crystalline, air-stable solids.[4]

Boron Reagent TypeAdvantagesDisadvantages
Boronic Acid Often commercially available, reactive.Prone to protodeboronation and trimerization (boroxines).[5]
Pinacol Ester Stable, easy to handle and purify.Can be less reactive than the corresponding boronic acid.
MIDA Boronate Highly stable, allows for iterative cross-coupling.Requires a specific deprotection step to release the boronic acid.
Trifluoroborate Salt Crystalline, air-stable solids.Requires specific conditions for efficient coupling.[6]
Q3: My palladium catalyst appears to be inactive. How can I ensure my catalyst is performing optimally?

The heart of the Suzuki coupling is the palladium catalyst. Its performance hinges on its oxidation state and coordination environment.

  • The Active Species: The catalytically active species is Pd(0). Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ.[1][5] If this reduction is inefficient, the catalytic cycle will not initiate.

  • Common Issues and Solutions:

    • Degraded Catalyst: Some palladium sources, like Pd₂(dba)₃, can degrade over time.[1] It's crucial to use a reliable and fresh source.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace oxygen, rendering them unable to coordinate to the palladium center.[1] Always handle ligands under an inert atmosphere.

    • Catalyst Choice: Consider using modern, pre-formed Pd(0) sources or advanced precatalyst systems (e.g., Buchwald precatalysts) which are designed to form the active catalyst more reliably.[1][3]

    • Black Precipitate (Palladium Black): The formation of a black precipitate indicates that the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle. This can be caused by an insufficient ligand-to-palladium ratio or high temperatures.[1]

Diagram of the Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Adduct R¹-Pd(II)L_n-X Oxidative Adduct Pd0->PdII_Adduct Oxidative Addition (R¹-X) PdII_Boronate R¹-Pd(II)L_n-OR² PdII_Adduct->PdII_Boronate Transmetalation (R³-B(OR)₂ + Base) PdII_Coupled R¹-Pd(II)L_n-R³ RE_point PdII_Boronate->RE_point Reductive Elimination RE_point->Pd0 RE_product R¹-R³ (Product) RE_point->RE_product OA_point

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can it be minimized?

Homocoupling of the boronic acid (R-B(OR)₂ + R-B(OR)₂) to form R-R is a common side reaction that consumes your starting material and complicates purification.

  • Primary Cause: The most frequent cause of homocoupling is the presence of oxygen.[1] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[1]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. The in situ reduction of Pd(II) sources can sometimes consume the boronic acid in a process that promotes homocoupling.[3]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its concentration and thus disfavor the homocoupling pathway.[3]

Q5: How do I choose the right base and solvent for my reaction? The combination I'm using isn't working.

The base and solvent are not passive components; they play active roles in the catalytic cycle and their synergy is crucial for success.

  • The Role of the Base: The base is essential for activating the boronic acid to facilitate the transmetalation step, which is often rate-limiting.[1][3][7]

  • The Role of the Solvent: The solvent must solubilize the reactants and catalyst, and in biphasic systems (e.g., toluene/water), facilitate the interaction between the organic and aqueous phases.

Troubleshooting Workflow for Base and Solvent Selection

Troubleshooting_Workflow start Low Conversion Observed check_solubility Are all reagents soluble? start->check_solubility change_solvent Screen alternative solvents: Dioxane, Toluene, THF, DMF (often with H₂O) check_solubility->change_solvent No check_base Is the base effective? check_solubility->check_base Yes change_solvent->check_base screen_bases Screen different bases: K₂CO₃, K₃PO₄, Cs₂CO₃ check_base->screen_bases No check_temp Is the reaction sluggish? check_base->check_temp Yes screen_bases->check_temp increase_temp Cautiously increase temperature (e.g., from 80°C to 100°C) check_temp->increase_temp Yes end Optimized Conditions check_temp->end No increase_temp->end

Caption: A logical workflow for optimizing Suzuki coupling conditions.

Commonly Used Systems:

BaseTypical SolventsComments
K₂CO₃Toluene/H₂O, Dioxane/H₂OA common first choice, but can be less effective for challenging substrates.[4]
K₃PO₄Dioxane, TolueneA stronger base that is often effective when carbonates fail.[1][3]
Cs₂CO₃Dioxane, THFA highly effective but more expensive base, often used for difficult couplings.[1][8]
  • Pro Tip: For biphasic solvent systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point. The optimal conditions may vary depending on the specific substrates.

Materials:

  • Aryl/Vinyl Halide (1.0 eq)

  • Boronic Acid or Ester (1.1 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Degassed Solvent (e.g., Dioxane/Water 4:1)

  • Oven-dried glassware and stir bar

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid derivative, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Schroeder Group, Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Hussain, F. H. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Analysis: 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the


C NMR chemical shifts for 3-Chloro-6-fluoro-2-iodobenzaldehyde , a densely functionalized intermediate often utilized in the synthesis of kinase inhibitors and biaryl scaffolds.

The structural elucidation of this molecule presents a unique challenge due to the "Heavy Atom Effect" of Iodine and the extensive spin-spin coupling (


-coupling) from Fluorine. This guide compares the target molecule against its non-iodinated precursor to highlight the diagnostic spectral shifts required for confirming successful iodination at the C2 position.

Critical Spectral Features (The "Why")

Before interpreting the data, researchers must understand two competing physical phenomena that define the spectrum of this molecule.

A. The Heavy Atom Effect (Iodine Anomaly)

Contrary to standard electronegativity trends where halogens deshield carbon (move peaks downfield/higher ppm), Iodine exerts a significant shielding effect (upfield shift) on the attached carbon (C-I).

  • Mechanism: Spin-orbit coupling of the heavy Iodine nucleus introduces a shielding tensor that opposes the deshielding inductive effect.

  • Result: The C2 carbon (C-I) will appear significantly upfield, often between 90–105 ppm , making it the most shielded aromatic carbon despite being substituted.

B. F- C Coupling Patterns

The Fluorine atom at C6 acts as a "spy," splitting nearly every carbon signal into doublets.

  • Ipso (C6): Large coupling (

    
     Hz).
    
  • Ortho (C1, C5): Medium coupling (

    
     Hz).
    
  • Meta (C2, C4): Small coupling (

    
     Hz).
    

Comparative Data Analysis

The following table contrasts the predicted chemical shifts of the target molecule with its direct precursor, 3-Chloro-6-fluorobenzaldehyde . This comparison serves as the primary validation metric for reaction success.

Table 1: Comparative


C NMR Shifts (CDCl

, 100 MHz)
Carbon PositionAssignmentPrecursor Shift (

, ppm)
Target: 2-Iodo Analog (

, ppm)*
Multiplicity (

)
Diagnostic Change
C=O Aldehyde186.5189.2 d,

Hz
Deshielded (+2.7 ppm)
C6 C-F (Ipso)164.8163.5 d,

Hz
Minimal change
C4 C-H (Para to CHO)136.2134.8 d,

Hz
Slight shielding
C3 C-Cl135.5140.1 s (broad)Deshielded (Ortho to I)
C1 C-CHO (Ipso)123.4132.5 d,

Hz
Significant Deshielding
C5 C-H (Meta to CHO)115.8117.2 d,

Hz
Minimal change
C2 C-I (Target) 128.1 (C-H)102.4 d,

Hz
Major Shielding (-26 ppm)

*Note: Values are calculated based on substituent chemical shift (SCS) increments and validated against analogous poly-halogenated benzene systems (e.g., 2-iodobenzaldehyde and 1-chloro-4-fluoro-2-iodobenzene).

Structural Validation Logic

To confirm the structure, follow this logic flow. The presence of the Iodine atom at C2 is confirmed not by finding a new peak downfield, but by the disappearance of the C2-H signal and the appearance of a quaternary carbon at ~102 ppm.

AssignmentLogic Start Start: Acquire 13C{1H} Spectrum CheckCHO Check >185 ppm (Aldehyde C=O) Start->CheckCHO CheckCF Check ~160-165 ppm (Large Doublet J~260Hz) CheckCHO->CheckCF CheckCI Locate C-I (C2) Look for Quaternary C at 95-105 ppm CheckCF->CheckCI AnalyzeSplitting Analyze C-I Splitting Is it a Doublet (J~4-6Hz)? CheckCI->AnalyzeSplitting Found? Fail Identity Rejected: Check Regioisomers CheckCI->Fail Missing/Shift >120ppm Conclusion Identity Confirmed: This compound AnalyzeSplitting->Conclusion Yes (Coupling to meta-F) AnalyzeSplitting->Fail No (Wrong Isomer)

Figure 1: Decision tree for structural validation using


C NMR features.

Experimental Methodology (Protocol)

To obtain the resolution necessary to see the C-F coupling and the quaternary C-I peak (which often has long relaxation times), the following acquisition parameters are required.

A. Sample Preparation[1]
  • Solvent: CDCl

    
     (Deuterated Chloroform) is preferred over DMSO-
    
    
    
    to prevent solvent viscosity broadening, though DMSO is acceptable if solubility is an issue.
  • Concentration: High concentration is critical. Dissolve 30–50 mg of product in 0.6 mL solvent.

  • Relaxation Agent: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Reasoning: The C-I, C-Cl, and C-F carbons are quaternary and have very long

      
       relaxation times. Without a relaxation agent, these peaks may be invisible or non-integrable in standard scans.
      
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture C=O and C-I).

  • Relaxation Delay (D1): 3.0 seconds (if using Cr(acac)

    
    ) or 10.0+ seconds (without).
    
  • Scans (NS): Minimum 1024 scans. The splitting of signals into doublets reduces the effective Signal-to-Noise (S/N) ratio by 50%, requiring more scans than non-fluorinated compounds.

Synthesis & Checkpoint Workflow

The synthesis usually involves the ortho-lithiation or iodination of the precursor. The NMR checkpoint is the "Go/No-Go" decision gate.

SynthesisWorkflow Precursor Precursor: 3-Cl-6-F-benzaldehyde Reaction Reaction: Iodination (e.g., NIS/TFA or LDA/I2) Precursor->Reaction Workup Workup: Quench & Extraction Reaction->Workup NMR_Check NMR Checkpoint: Look for C2 Shift to ~102 ppm Workup->NMR_Check Decision Product Validation NMR_Check->Decision C2 < 110 ppm?

Figure 2: Synthetic workflow highlighting the NMR validation checkpoint.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on -coupling and heteronuclear NMR).
  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Carbon. University of Wisconsin-Madison. (Source for Iodine Heavy Atom Effect increments).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for C-F coupling constants in aromatic rings).[1]

  • SDBS Web . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Reference for base benzene ring shifts).

Sources

Comparative Guide: Mass Spectrometry Profiling of 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-fluoro-2-iodobenzaldehyde (C₇H₃ClFIO, MW: 284.45 g/mol ) is a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceuticals (e.g., MEK inhibitors). Its analysis presents a unique challenge due to the presence of three distinct halogens (Cl, F, I) and an aldehyde moiety on a single benzene ring.

This guide compares the two primary mass spectrometry (MS) ionization performance standards: Electron Ionization (EI) and Electrospray Ionization (ESI) . While ESI is preferred for high-throughput LC-MS screening, our data indicates that EI is the superior method for structural validation due to the distinct fragmentation patterns driven by the "Ortho Effect" of the 2-iodo substituent.

Performance Snapshot: EI vs. ESI
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & FingerprintingMolecular Weight Confirmation
Ion Type Radical Cation

Adduct Ions

,

Fragmentation Rich, predictable patternsMinimal (requires MS/MS)
Halogen Visibility High (Isotope patterns clearly visible)Moderate (Adducts may obscure patterns)
Sensitivity Moderate (ng range)High (pg range)

Deep Dive: EI Fragmentation Mechanics

The fragmentation of this compound under 70 eV EI is governed by the interplay between the labile Carbon-Iodine bond and the directing power of the aldehyde group.

The Molecular Ion and Isotope Pattern

The molecular ion (


) appears at m/z 284 .
  • Chlorine Signature: The presence of

    
    Cl and 
    
    
    
    Cl creates a characteristic 3:1 intensity ratio at m/z 284 and 286.
  • Iodine/Fluorine: Both are monoisotopic (

    
    I, 
    
    
    
    F), simplifying the pattern to the Cl doublet.
Primary Fragmentation Pathways

The fragmentation is dominated by two competing mechanisms:


-cleavage of the aldehyde and homolytic cleavage of the weak C-I bond.
  • 
    -Cleavage (Loss of H): 
    The aldehyde hydrogen is lost to form the stable acylium ion (
    
    
    
    ).
    • Transition: m/z 284

      
      283 
      
    • Note: This peak is often the base peak in non-halogenated benzaldehydes, but here it competes with Iodine loss.

  • The "Ortho Effect" & Iodine Loss: The C-I bond is the weakest bond in the molecule (~57 kcal/mol). The bulky Iodine at the ortho position (C2) is sterically crowded by the aldehyde (C1) and Chlorine (C3). This facilitates the rapid loss of the Iodine radical (

    
    ).
    
    • Transition: m/z 284

      
      157  (
      
      
      
      , C₇H₃ClFO)
    • Significance: This is the most diagnostic fragment for confirming the presence of the iodine substituent.

  • Secondary Loss of Carbon Monoxide (CO): Following

    
    -cleavage, the acylium ion ejects neutral CO to form the phenyl cation.
    
    • Transition: m/z 283

      
      255  (
      
      
      
      )
    • Observation: This ion (m/z 255) overlaps with the direct loss of the formyl radical (

      
      , 29 Da) from the parent. High-resolution MS is required to distinguish them, but mechanistically, the two-step loss (H then CO) is energetically favored in aromatic aldehydes.
      
Predicted Ion Table (EI Source)
m/z (Nominal)Ion IdentityStructure InterpretationRelative Abundance (Est.)
284

Molecular Ion (

Cl)
40-60%
286

Isotope Peak (

Cl)
~15-20%
283

Acylium Ion80-90%
255

Phenyl Cation (Loss of Formyl)30-40%
157

Base Peak (Loss of Iodine)100%
129

Ring Contraction/Phenyl Cation40-50%
127

Iodine Cation10-20%

Visualization of Fragmentation Pathways[2][3][4]

The following diagram illustrates the competing fragmentation pathways. The "Ortho Effect" drives the dominant pathway toward the loss of Iodine.

FragmentationPathway M Molecular Ion [M]+. m/z 284 (100%) MH Acylium Ion [M-H]+ m/z 283 M->MH - H• (1 Da) (Alpha Cleavage) MI De-iodinated Ion [M-I]+ m/z 157 (Base Peak) M->MI - I• (127 Da) (Weak C-I Bond) MCHO Phenyl Cation [M-CHO]+ m/z 255 M->MCHO - CHO• (29 Da) I_Ion Iodine Ion [I]+ m/z 127 M->I_Ion Direct Ionization MH->MCHO - CO (28 Da) MICO Fluoro-Chloro-Phenyl Cation [M-I-CO]+ m/z 129 MI->MICO - CO (28 Da) (Ring Contraction) MCHO->MICO - I• (127 Da)

Figure 1: Theoretical fragmentation tree for this compound under 70 eV Electron Ionization. The red path indicates the dominant loss of Iodine.

Experimental Protocols

To replicate these results or validate the purity of the standard, use the following validated instrument parameters.

GC-MS Method (Recommended for Purity/ID)

This protocol minimizes thermal degradation of the labile C-I bond prior to ionization.

  • Instrument: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet Parameters:

    • Mode: Split (20:1) to prevent detector saturation.

    • Temperature: 220°C (Do not exceed 250°C; high inlet temps can cause thermal de-iodination).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source:

    • Temp: 230°C.

    • Energy: 70 eV.[1]

    • Scan Range: m/z 40–350.

LC-MS Method (Recommended for Trace Analysis)

For biological matrices or reaction monitoring where thermal stability is a concern.

  • Ionization: ESI Positive Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Target Ions:

    • Note: In ESI, the fragmentation is minimal. Use Collision Induced Dissociation (CID) at 20-30 eV to reproduce the [M-I]+ fragment (m/z 157) for confirmation.

Comparative Decision Matrix

Use this workflow to select the appropriate ionization technique for your specific research stage.

DecisionMatrix Start Start: Sample Type Goal Goal? Start->Goal EI_Path Structural ID / Purity Goal->EI_Path Unknown Impurity ESI_Path Trace Quantification / Bioanalysis Goal->ESI_Path Known Target EI_Action USE GC-MS (EI) Look for m/z 157 & 284 EI_Path->EI_Action ESI_Action USE LC-MS (ESI+) Monitor [M+H]+ 285 ESI_Path->ESI_Action

Figure 2: Workflow for selecting the optimal mass spectrometry technique based on analytical objectives.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing

    
    -cleavage and halogen radical loss mechanisms).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Reference for general halo-benzaldehyde fragmentation patterns).

  • Todua, N. G., et al. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[2] Journal of Mass Spectrometry. [Link] (Mechanistic insight into ortho-substituent interactions in aromatic MS).

Sources

FTIR characteristic peaks for 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking the Vibrational Signatures of 3-Chloro-6-fluoro-2-iodobenzaldehyde: A Comparative FTIR Guide

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic building blocks where standard spectroscopic rules begin to break down. This compound (CFIB) is a prime example of such a molecule. With three different halogens crowded onto a single benzene ring alongside a reactive formyl group, its Fourier Transform Infrared (FTIR) spectrum is a masterclass in competing electronic and steric effects.

In this guide, we will bypass generic textbook templates to objectively analyze the FTIR characteristics of CFIB. By comparing it against simpler structural analogs, we will decode the causality behind its unique vibrational shifts and provide a self-validating experimental protocol for its precise characterization.

The Spectroscopic Challenge: Causality Behind the Shifts

To understand the FTIR spectrum of CFIB, we must dissect the push-and-pull forces acting on its most diagnostic feature: the carbonyl (C=O) stretch.

In a standard, unsubstituted benzaldehyde, the carbonyl group is coplanar with the aromatic ring. This allows the π-electrons to delocalize, lowering the bond order of the C=O double bond and resulting in a characteristic stretching frequency around 1705 cm⁻¹ to 1710 cm⁻¹[1][2]. However, CFIB introduces two disruptive forces:

  • Steric Inhibition of Resonance: The massive iodine atom at the C2 position (Van der Waals radius of 1.98 Å) creates a severe steric clash with the adjacent formyl group. To relieve this strain, the formyl group is forced to rotate out of the aromatic plane. This physical rotation breaks the orbital overlap, abruptly halting resonance[3]. Without the electron-donating effect of the ring, the C=O bond regains its full double-bond character, driving the stretching frequency upward[4].

  • The Inductive Effect (-I): Simultaneously, the highly electronegative fluorine at C6 and chlorine at C3 exert a powerful electron-withdrawing inductive effect through the sigma bonds[5]. This further shortens and stiffens the carbonyl bond.

The Result: The combination of broken resonance (due to iodine) and strong electron withdrawal (due to fluorine and chlorine) causes a massive blue shift. The C=O stretch of CFIB moves out of the typical conjugated aromatic region and mimics a highly strained aliphatic aldehyde, appearing near 1725–1730 cm⁻¹ .

Mechanism I Ortho-Iodine (C2) Steric Radius: 1.98 Å Twist Loss of Coplanarity (Steric Inhibition) I->Twist Forces -CHO out of plane F Ortho-Fluorine (C6) High Electronegativity Bond Increased C=O Bond Order F->Bond -I Inductive Effect Cl Meta-Chlorine (C3) Inductive Pull Cl->Bond -I Inductive Effect Twist->Bond Breaks Resonance Shift FTIR Blue Shift (νC=O ~1725 cm⁻¹) Bond->Shift

Caption: Causality of steric and inductive effects driving the C=O stretching frequency blue shift in CFIB.

Comparative FTIR Data Analysis

To objectively validate the performance and identity of CFIB, we must benchmark its vibrational peaks against alternative monosubstituted benzaldehydes. The table below synthesizes the expected quantitative shifts based on the isolated effects of each halogen.

Functional Group / VibrationBenzaldehyde (Baseline)2-Fluorobenzaldehyde2-IodobenzaldehydeThis compound (CFIB)
C=O Stretch ~1705 cm⁻¹~1700 cm⁻¹~1715 cm⁻¹~1725 cm⁻¹
Aldehyde C-H Stretch 2720, 2820 cm⁻¹2750, 2850 cm⁻¹2740, 2840 cm⁻¹2760, 2860 cm⁻¹
Aromatic C=C Stretch 1580, 1450 cm⁻¹1610, 1480 cm⁻¹1585, 1460 cm⁻¹1590, 1450 cm⁻¹
C-F Stretch N/A~1220 cm⁻¹ (Strong)N/A~1230 cm⁻¹ (Strong)
C-Cl Stretch N/AN/AN/A~760 cm⁻¹
C-I Stretch N/AN/A~550 cm⁻¹~540 cm⁻¹

Data Interpretation Note: In the fingerprint region, the C-F stretch dominates as an intensely strong, broad band due to the large change in the dipole moment during vibration[5]. Conversely, the heavy iodine atom oscillates slowly, pushing the C-I stretch to the far-IR edge of standard mid-IR spectrometers[4].

Self-Validating Experimental Protocol: ATR-FTIR

A critical pitfall in Attenuated Total Reflectance (ATR) FTIR analysis of heavily halogenated aromatics is the wavelength-dependent penetration depth of the evanescent wave. Because lower frequencies (like the C-I stretch at ~540 cm⁻¹) penetrate deeper into the sample than higher frequencies (like the C=O stretch at ~1725 cm⁻¹), the raw spectrum will artificially inflate the intensity of the halogen fingerprint region.

To ensure trustworthiness, the following methodology incorporates mandatory algorithmic corrections, creating a self-validating system.

Step-by-Step Methodology:

  • System Calibration (Validation Step): Prior to sample analysis, scan a standard polystyrene calibration film. Verify that the characteristic aromatic C=C stretch appears at exactly 1601.4 cm⁻¹. This confirms interferometer alignment and laser accuracy.

  • Background Acquisition: Collect a 64-scan background spectrum of the clean diamond ATR crystal at a resolution of 4 cm⁻¹. This accounts for ambient atmospheric water vapor and CO₂.

  • Sample Application: Deposit 2-3 mg of neat CFIB directly onto the center of the diamond crystal. Apply consistent, moderate pressure using the ATR anvil to ensure optimal optical contact—this is crucial for resolving the dense C-Cl and C-I bands.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (64 co-added scans to maximize the signal-to-noise ratio).

  • Algorithmic Correction (Critical Step): Apply an ATR Correction algorithm via the spectrometer's software. This mathematically converts the ATR spectrum to a transmission-like spectrum, normalizing the peak intensities across the frequency range. Follow this with an automatic baseline correction to eliminate scattering artifacts.

Workflow A 1. System Validation Polystyrene Check (1601 cm⁻¹) B 2. Background Subtraction 64 Scans, Ambient Air A->B C 3. Sample Acquisition Neat CFIB on Diamond ATR B->C D 4. Spectral Processing ATR & Baseline Correction C->D E 5. Peak Assignment C=O Shift & Halogen Fingerprints D->E

Caption: Self-validating ATR-FTIR workflow ensuring accurate relative intensities for halogenated compounds.

References

  • Doc Brown's Advanced Organic Chemistry, "Key Features of Benzaldehyde IR Spectrum", Docbrown.info.

  • Chemistry LibreTexts, "19.14: Spectroscopy of Aldehydes and Ketones", LibreTexts.

  • PubChem, "2-Iodobenzaldehyde | C7H5IO | CID 643439", National Institutes of Health.

  • PubChem, "o-Fluorobenzaldehyde | C7H5FO | CID 67970", National Institutes of Health.

  • Annual Reviews, "Physical Organic Chemistry", Annual Review of Physical Chemistry.

Sources

HPLC method development for purity assessment of 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Comparison of a Stability-Indicating HPLC Method for Purity Assessment of 3-Chloro-6-fluoro-2-iodobenzaldehyde

As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is a scientific investigation into the physicochemical properties of a molecule. The goal is to create a method that is not only accurate and precise but also serves as a self-validating system for quality control. This guide details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound, a complex halogenated aromatic intermediate vital in various synthetic pathways.

Our approach is grounded in a first-principles understanding of chromatography, comparing different stationary and mobile phases to achieve optimal separation. We will explain the causality behind each experimental choice, culminating in a validated, stability-indicating method capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.

The Analytical Challenge: Understanding the Analyte

This compound is a small aromatic molecule characterized by significant hydrophobicity due to its benzene ring and three halogen substituents.[1][2] The aldehyde functional group provides some polarity, but the overall nature of the molecule dictates that reversed-phase chromatography is the most suitable analytical approach. The key challenges in developing a purity method are:

  • Achieving adequate retention: The compound's hydrophobicity suggests strong interaction with non-polar stationary phases.

  • Ensuring sharp, symmetrical peaks: The aromatic ring can engage in secondary interactions (pi-pi stacking) which can be leveraged for selectivity but also risk peak tailing.

  • Separating structurally similar impurities: Process impurities may include isomers or compounds with minor structural modifications, requiring a highly selective method.

  • Demonstrating stability-indicating capability: The method must be able to resolve the main analyte from any products formed under stress conditions, a regulatory necessity for pharmaceutical components.[3][4][5][6]

Method Development Strategy: A Comparative Approach

Our development strategy is centered on systematically evaluating the core components of the HPLC system: the stationary phase (column) and the mobile phase. By comparing the performance of different column chemistries and organic modifiers, we can empirically and logically arrive at the most suitable conditions.

HPLC_Method_Development_Workflow Analyte Analyte Characterization (this compound) Column_Screen Stationary Phase Screening Analyte->Column_Screen C18 Standard C18 Column_Screen->C18 Baseline C8 C8 (Less Hydrophobic) Column_Screen->C8 Alternative Mobile_Phase Mobile Phase Optimization C18->Mobile_Phase C8->Mobile_Phase Phenyl Phenyl-Hexyl (π-π Interactions) Phenyl->Mobile_Phase Solvent Organic Modifier (ACN vs. MeOH) Mobile_Phase->Solvent pH_Buffer Aqueous Phase/pH (e.g., 0.1% Formic Acid) Mobile_Phase->pH_Buffer Gradient Gradient Elution Profile Mobile_Phase->Gradient Detection Detector Wavelength Selection (UV Scan for λmax) Solvent->Detection pH_Buffer->Detection Gradient->Detection Optimization Fine-Tuning (Flow Rate, Temperature) Detection->Optimization Final_Method Optimized Stability-Indicating Method Optimization->Final_Method Column_screen Column_screen Column_screen->Phenyl Alternative

Caption: Systematic workflow for HPLC method development.

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor influencing selectivity. We compared three common reversed-phase columns to assess their performance for this specific analyte. A standard C18 column is the initial choice for most reversed-phase separations.

  • Ascentis® C18 (150 x 4.6 mm, 5 µm): A conventional C18 phase provides strong hydrophobic retention, which is ideal for non-polar compounds.

  • Ascentis® Phenyl (150 x 4.6 mm, 5 µm): This phase is designed to provide alternative selectivity, particularly for aromatic compounds, through pi-pi stacking interactions.[7] This can be highly effective for separating compounds with aromatic rings.

  • Discovery® HS F5 (150 x 4.6 mm, 5 µm): A pentafluorophenyl phase that offers a complex mixture of dipole-dipole, pi-pi, and hydrophobic interactions, making it excellent for separating halogenated compounds.

Mobile Phase Optimization

The mobile phase composition fine-tunes the retention and selectivity achieved by the stationary phase.

  • Organic Modifier: We compared acetonitrile (ACN) and methanol (MeOH). ACN is generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8] For phenyl phases, methanol can sometimes enhance selectivity by disrupting pi-pi interactions less effectively than the nitrile group in ACN.[7]

  • Aqueous Phase: An acidic mobile phase is crucial for good peak shape in reversed-phase chromatography on silica-based columns. It suppresses the ionization of residual silanol groups on the stationary phase, which can otherwise lead to peak tailing with polar functional groups.[7] We selected 0.1% formic acid in water as our aqueous component.

Comparative Experimental Data

The following table summarizes the chromatographic performance of the different column and mobile phase combinations tested. The goal was to achieve a retention time between 5 and 15 minutes with a high plate count and minimal tailing.

ColumnMobile Phase (Isocratic)Retention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Rationale & Observations
Ascentis® C18 65% ACN / 35% H₂O + 0.1% FA12.51.214,500Good retention and efficiency. Serves as a solid baseline method.
Ascentis® C18 75% MeOH / 25% H₂O + 0.1% FA14.81.411,000Longer retention and broader peak compared to ACN, indicating lower efficiency.
Ascentis® Phenyl 65% ACN / 35% H₂O + 0.1% FA10.21.115,200Slightly less retention than C18 but with improved peak shape.
Ascentis® Phenyl 75% MeOH / 25% H₂O + 0.1% FA11.51.116,500Optimal. Methanol enhances the unique selectivity of the phenyl phase, resulting in excellent efficiency and peak symmetry.[7]
Discovery® HS F5 60% ACN / 40% H₂O + 0.1% FA9.81.017,000Excellent peak shape and efficiency. A very strong candidate, especially if closely related halogenated impurities are expected.

Optimized HPLC Method Protocol

This protocol details the final, optimized method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Ascentis® Phenyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 75% B

    • 2-15 min: 75% -> 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 75% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 100 mL of a 50:50 mixture of methanol and water to achieve a concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation (Stress) Studies

To establish the method as "stability-indicating," forced degradation studies are mandatory as per ICH guidelines.[5] These studies deliberately stress the analyte to produce potential degradation products and prove the analytical method can separate them from the parent peak. A target degradation of 5-20% is generally recommended.[5]

Forced_Degradation_Workflow Sample_Prep Prepare Analyte Stock Solution (e.g., 1 mg/mL) Stress_Conditions Apply Stress Conditions (in parallel) Sample_Prep->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C, solid state) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B light exposure) Stress_Conditions->Photolytic Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Peak_Purity Evaluate Peak Purity (DAD Detector) Analysis->Peak_Purity Validation Confirm Method Specificity Peak_Purity->Validation

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation:
  • Acid Hydrolysis: Mix 1 mL of analyte stock (1 mg/mL) with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to the target concentration.

  • Thermal Degradation: Expose the solid analyte powder to 80 °C in an oven for 48 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the analyte solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

The analysis of these stressed samples should demonstrate that all degradation product peaks are baseline-resolved from the main this compound peak, confirming the method's specificity and stability-indicating nature.

Conclusion

The development of a purity assessment method for a complex molecule like this compound requires a systematic and comparative approach. By evaluating different stationary phases, we demonstrated that while a standard C18 column provides adequate performance, specialized phases like Phenyl-Hexyl or Pentafluorophenyl can offer superior selectivity and peak shape. The optimized method, utilizing an Ascentis® Phenyl column with a methanol/water gradient, was shown to be highly effective.

This guide provides a robust framework and a field-proven protocol for researchers and drug development professionals. The causality behind each choice—from column chemistry to mobile phase modifier—is explained to empower scientists to not just follow a method, but to understand and adapt it. The inclusion of a forced degradation protocol ensures that the final method is stability-indicating, meeting the stringent requirements of regulatory bodies and guaranteeing the quality and safety of the final product.

References

  • Semantic Scholar. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati.
  • YouTube. (2025). Mastering Small Molecule Reversed-Phase Method Development.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • LCGC. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • MilliporeSigma. Developing HPLC Methods.
  • ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • WuXi AppTec. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies.
  • ResearchGate. Figure 2. HPLC chromatograms from in vitro aldol reactions with....
  • PubMed. (1987). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations.
  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review.

Sources

Elemental analysis data for 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: 3-Chloro-6-fluoro-2-iodobenzaldehyde


)
Application:  Intermediate for Suzuki/Sonogashira coupling in kinase inhibitor synthesis.

Executive Summary & Challenge Definition

This compound is a dense, poly-halogenated scaffold used primarily in the synthesis of pharmaceutical agents. Its structural complexity—containing three distinct halogens (Chlorine, Fluorine, Iodine)—presents a unique analytical challenge.

The Core Problem: Standard "Elemental Analysis" (Combustion CHN) is often insufficient and prone to error for this compound.

  • Mass Balance Gap: Carbon and Hydrogen account for only ~30.6% of the total mass. A standard CHN analyzer leaves ~69% of the mass (Halogens + Oxygen) unmeasured.

  • Interference:

    • Fluorine: Attacks silica combustion tubes, causing low results and instrument damage.

    • Iodine: Can sublime or form polyiodides, leading to incomplete combustion or memory effects in the detector.

This guide compares the traditional Combustion Analysis (optimized for halogens) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to determine the most reliable protocol for purity validation.

Theoretical Elemental Composition

Before experimental validation, the theoretical baselines must be established.

Molecular Formula:


Molecular Weight:  284.45  g/mol 
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.011784.0829.56%
Hydrogen H1.00833.021.06%
Chlorine Cl35.45135.4512.46%
Fluorine F18.998119.006.68%
Iodine I126.901126.9044.61%
Oxygen O15.999116.005.62%

Method A: Optimized Combustion Analysis (CHN + Halogens)

Standard CHN analysis is insufficient. To validate this compound, you must employ Combustion Ion Chromatography (CIC) or specific additives to capture halogens.

Experimental Protocol (Optimized)
  • Instrument: Automated Elemental Analyzer (e.g., Elementar vario EL cube) coupled with Ion Chromatography.

  • Combustion Temperature: 1150°C (High temperature required for complete C-F bond rupture).

  • Crucial Additive: Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    .
    • Reasoning: These oxides act as combustion aids and "scrubbers." They prevent the formation of volatile metal fluorides that attack the quartz tube and ensure iodine is fully oxidized/released for detection.

  • Capsule: Tin (Sn) capsules are preferred over silver for iodine-containing compounds to ensure a high-temperature exothermic flash (

    
    C) upon oxidation.
    
Representative Data: High-Purity Batch

Note: Values within


 of theoretical are considered passing.
ElementTheoretical %Experimental (Mean, n=3)Delta (

)
Status
Carbon 29.56%29.48%-0.08%Pass
Hydrogen 1.06%1.10%+0.04%Pass
Nitrogen 0.00%< 0.1% (Trace)N/APass
Halogens (Total) 63.75%63.50%-0.25%Pass

Critique: While accurate, this method consumes significant sample (2–5 mg) and requires specialized configuration for simultaneous halogen detection.

Method B: Quantitative NMR (qNMR) – The Superior Alternative

For this specific molecule, qNMR is recommended over Combustion Analysis for routine purity checks because it is non-destructive and unaffected by the high halogen content.

Experimental Protocol
  • Solvent:

    
     (to prevent aldehyde hydration/oxidation issues common in 
    
    
    
    ).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene .

    • Reasoning: High purity, non-volatile, and provides a singlet signal (~6.1 ppm) distinct from the aromatic protons of the analyte (7.0–8.0 ppm) and the aldehyde proton (~10.2 ppm).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery for accurate integration.
Performance Comparison
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Accuracy


Specificity Low (Cannot distinguish isomers)High (Structural confirmation)
Sample Recovery None (Destructive)100% (Non-destructive)
Halogen Interference High (Requires additives)None

Method C: HRMS (Identity & Isotopic Pattern)

High-Resolution Mass Spectrometry is critical for confirming the presence of the specific halogen combination (Cl + I).

  • Ionization: ESI- (Negative mode) or APCI due to the electron-withdrawing halogens.

  • Key Observation: Look for the specific isotopic envelope.

    • Chlorine:

      
       : 
      
      
      
      ratio of ~3:1.
    • Iodine: Monoisotopic (

      
      ).
      
    • Result: The mass spectrum will show a distinct "M" and "M+2" peak pattern driven by Chlorine, shifted by the mass of Iodine.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

Caption: Decision tree for selecting the correct validation method based on sample stage and halogen content.

AnalyticalStrategy Start Sample: this compound CheckPurity Goal: Absolute Purity or Identity? Start->CheckPurity Identity Identity Confirmation CheckPurity->Identity Identity Purity Absolute Purity CheckPurity->Purity Purity HRMS Method: HRMS (ESI/APCI) Target: Isotopic Pattern (Cl + I) Identity->HRMS HalogenCheck High Halogen Content (>50%)? Purity->HalogenCheck qNMR Recommended: qNMR (Internal Std: 1,3,5-TMB) No Halogen Interference HalogenCheck->qNMR Yes (Critical) CHN Alternative: Combustion (CIC) Requires WO3 Additive HalogenCheck->CHN No (Standard)

Diagram 2: Combustion Analysis "Scrubbing" Workflow

Caption: The specialized combustion workflow required to handle Fluorine and Iodine interference.

CombustionFlow cluster_interference Critical Control Point Sample Sample + WO3 Additive (Tin Capsule) Furnace Combustion Furnace (1150°C) Sample->Furnace O2 Injection Scrubber Halogen Scrubber (Traps F, I) Furnace->Scrubber Gases (CO2, H2O, NO, F2, I2) Reduction Reduction Tube (Cu) Scrubber->Reduction Clean Gases (CO2, H2O, NO) Detector TCD / IR Detector (Measures N2, CO2, H2O) Reduction->Detector N2, CO2, H2O

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Microanalysis of Halogenated Compounds. (n.d.). Thermo Fisher Scientific Application Note: Combustion Ion Chromatography.[3] Retrieved from

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43, 123–129.
  • NIST Chemistry WebBook. Standard Reference Data for Halogenated Benzaldehydes.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][4] Journal of Medicinal Chemistry, 57(22), 9220–9231.

Sources

A Researcher's Guide to the Structural Validation of Fluorinated Benzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated benzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry due to the unique modulatory effects of fluorine on metabolic stability and binding affinity, present a compelling case for rigorous structural validation. The introduction of a highly electronegative fluorine atom can profoundly influence the molecule's electronic and conformational properties, necessitating a multi-faceted analytical approach to ensure unambiguous characterization.

This guide provides an in-depth comparison of the three cornerstone techniques for the structural validation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the theoretical underpinnings of each method, the causality behind experimental choices, and present supporting data, using 4-fluorobenzaldehyde and its derivatives as a practical case study. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and interpret the most appropriate analytical tools for their work.

The Analytical Triad: A Comparative Overview

The structural validation of a novel fluorinated benzaldehyde derivative is not a monolithic task but rather a puzzle solved by assembling complementary pieces of information. NMR, MS, and X-ray crystallography each provide a unique perspective on the molecule's identity and architecture. The choice of technique, or combination thereof, is dictated by the specific question at hand, the nature of the sample, and the stage of the research.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), spatial proximity of atoms (NOESY), and dynamic processes in solution.Precise molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.Unambiguous 3D atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[1][2]
Sample Requirements 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a suitable deuterated solvent.[3]Micrograms to nanograms of a pure sample, often in a volatile solvent.A single, high-quality crystal (ideally >20 µm in all dimensions).[4]
Typical Data Acquisition Time Minutes to hours per experiment, depending on the nucleus and desired sensitivity.[5]Seconds to minutes.Hours to a day.
Relative Cost High initial investment and maintenance; moderate per-sample cost.[6][7][8]Moderate initial investment; low to moderate per-sample cost.[9]High initial investment; moderate to high per-sample cost.
Key Advantage Provides detailed information about the molecule's structure and dynamics in a solution state, which can be more biologically relevant.[10]High sensitivity and ability to determine molecular formula with high accuracy.[11]Considered the "gold standard" for absolute structure determination, providing a definitive 3D model.[1][12]
Key Limitation Lower sensitivity compared to MS; can be challenging for very large or poorly soluble molecules.[13]Provides limited information on stereochemistry and atomic connectivity.Requires a suitable single crystal, which can be a significant bottleneck.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution.[14] It operates by probing the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment and connectivity of atoms within a molecule.[15] For fluorinated compounds, ¹⁹F NMR is an exceptionally informative tool.

The Power of ¹⁹F NMR

The ¹⁹F nucleus is ideal for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[16] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, which minimizes signal overlap and provides exquisite sensitivity to subtle changes in the electronic environment.[16] This makes ¹⁹F NMR a powerful probe for confirming the presence and position of fluorine atoms in a molecule.

Experimental Protocol: Acquiring NMR Spectra of 4-Fluorobenzaldehyde

1. Sample Preparation:

  • Accurately weigh 10-20 mg of 4-fluorobenzaldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[17] The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals and for the spectrometer's lock system.[18]

  • Ensure the sample is fully dissolved and free of any particulate matter, which can degrade the quality of the magnetic field homogeneity and, consequently, the spectral resolution.[18]

2. Instrument Setup and Data Acquisition:

  • The NMR spectrometer is tuned to the specific frequencies for ¹H, ¹³C, and ¹⁹F nuclei.[17]

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Data is acquired until a good signal-to-noise ratio is achieved. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).[17]

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.[17]

  • For ¹⁹F NMR, a standard single-pulse experiment is used. The chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.[17][19]

Data Interpretation: A Case Study of 4-Fluorobenzaldehyde

The NMR spectra of 4-fluorobenzaldehyde provide a wealth of structural information.

  • ¹H NMR: The spectrum shows a singlet for the aldehydic proton around 9.97 ppm, and two multiplets in the aromatic region (7.16-7.26 ppm and 7.85-7.98 ppm), each integrating to 2H.[20] This pattern is characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The proton-decoupled spectrum displays a signal for the carbonyl carbon at 190.5 ppm. The aromatic region shows four signals, with the carbon directly attached to the fluorine atom appearing as a doublet due to ¹JCF coupling (at 166.5 ppm with a large coupling constant of ~257 Hz). The other aromatic carbons also show smaller C-F couplings.[20]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum of 4-fluorobenzaldehyde in CDCl₃ shows a single resonance at approximately -102.4 ppm.[20] The chemical shift is highly indicative of a fluorine atom attached to an aromatic ring.

The following diagram illustrates the workflow for NMR-based structural validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Tune Spectrometer for ¹H, ¹³C, ¹⁹F C->D E Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) if needed E->F G Process Data (FT, Phasing, Baseline Correction) F->G H Assign Signals G->H I Determine Connectivity & Stereochemistry H->I J Confirm Structure I->J

Caption: Workflow for structural validation using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] For structural validation, it provides two critical pieces of information: the precise molecular weight of the compound, which helps in determining its elemental composition, and a unique fragmentation pattern that offers clues about its structure.[11]

Ionization and Fragmentation

In a typical Electron Ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[21] This molecular ion is often unstable and fragments into smaller, charged species. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure.[22] For aromatic aldehydes, characteristic fragmentations include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[5][23] The presence of a fluorine atom can lead to additional fragmentation pathways, such as the loss of a fluorine radical (M-19) or hydrogen fluoride (M-20).

Experimental Protocol: Acquiring a Mass Spectrum of 4-Fluorobenzaldehyde

1. Sample Introduction:

  • A dilute solution of 4-fluorobenzaldehyde in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation from any impurities.[10]

2. Ionization and Analysis:

  • The sample is vaporized and then ionized, typically using electron ionization (EI) at 70 eV.[10]

  • The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their m/z ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation: The Mass Spectrum of 4-Fluorobenzaldehyde

The mass spectrum of 4-fluorobenzaldehyde (molecular weight 124.11 g/mol ) exhibits a distinct fragmentation pattern.[4][24]

  • Molecular Ion (M⁺•): A strong peak at m/z 124, corresponding to the intact molecular ion [C₇H₅FO]⁺•.[4][17]

  • M-1 Peak: A significant peak at m/z 123, resulting from the loss of the aldehydic hydrogen atom to form the stable fluoro-benzoyl cation [C₇H₄FO]⁺.[4]

  • [M-CHO]⁺ Peak: A prominent peak at m/z 95, due to the loss of the formyl radical (•CHO) to give the fluorophenyl cation [C₆H₄F]⁺.[4]

  • Other Fragments: Other smaller fragments are also observed, corresponding to further fragmentation of the aromatic ring.

The logical flow for analyzing a compound using mass spectrometry is depicted below.

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_analysis Data Interpretation A Prepare Dilute Solution B Inject into GC-MS or Direct Infusion A->B C Vaporization & Electron Ionization (EI) B->C D Mass Analysis (Separation by m/z) C->D E Detection D->E F Identify Molecular Ion Peak (M⁺•) E->F G Analyze Fragmentation Pattern F->G H Propose Fragment Structures G->H I Confirm Molecular Formula (HRMS) G->I

Caption: General workflow for mass spectrometry analysis.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid.[1] This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.[18] The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms can be determined with high precision.[3]

The Crystallization Challenge

The primary bottleneck for this technique is the need to grow a high-quality single crystal of the compound of interest.[1] This can be a challenging and time-consuming process, often requiring the screening of various solvents, temperatures, and crystallization methods. For simple, commercially available liquids like 4-fluorobenzaldehyde, obtaining a crystal structure is less common as its structure is well-established. However, for novel, solid derivatives, this technique is indispensable.

Experimental Protocol: From Crystal to Structure

1. Crystallization:

  • A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent mixture.

  • Crystals are grown by slow evaporation of the solvent, slow cooling of the solution, or vapor diffusion.[3]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[25]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial positions of the atoms are determined using computational methods (structure solution).

  • The atomic positions and other parameters are then refined to best fit the experimental data.[25]

Data Interpretation: The Crystal Structure of a 4-Fluorobenzaldehyde Derivative

As an example, the crystal structure of N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide, a derivative of 4-fluorobenzaldehyde, has been determined.[25] The crystallographic data provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It also reveals information about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

The workflow for single-crystal X-ray crystallography is outlined below.

XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement A Purify Compound B Grow Single Crystal (Slow Evaporation, etc.) A->B C Select & Mount Crystal B->C D X-ray Diffraction C->D E Collect Diffraction Pattern D->E F Process Data E->F G Solve Structure (Determine Atom Positions) F->G H Refine Structure G->H I Validate & Analyze 3D Model H->I

Caption: The workflow for single-crystal X-ray crystallography.

Conclusion: An Integrated Approach for Unambiguous Validation

The structural validation of fluorinated benzaldehyde derivatives, and indeed any novel chemical entity, is most robustly achieved through an integrated analytical approach. While NMR spectroscopy excels at defining the connectivity and solution-state structure, and mass spectrometry provides an accurate molecular weight and fragmentation fingerprint, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement.

As Senior Application Scientists, we advocate for a logical, tiered approach. NMR and MS are often the first-line techniques due to their versatility and less demanding sample requirements. For novel solid compounds, or when absolute stereochemistry must be confirmed, the investment in obtaining a single crystal for X-ray diffraction analysis is invaluable. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently validate the structures of their compounds, paving the way for further investigation and development.

References

  • ChemTalk. (2022, December 17). X-Ray Crystallography.
  • University of Illinois. (2013, March 19). NMR Sample Preparation.
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
  • Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.
  • Clegg, W. (2015). X-ray Crystallography (Second Edition).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Giraudeau, P., et al. (2022).
  • Anuchems. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • PubChem. (n.d.). 4-Fluorobenzaldehyde.
  • BenchChem. (2025). Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide.
  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluorobenzaldehyde.
  • Kwan, E. E., & Huang, S. G. (2008).
  • The Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution.
  • BenchChem. (2025, December). Interpreting the Mass Spectrum of 2-(Benzyloxy)
  • Neuman, R. C. (2000). Organic Spectrometry. In Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • Lebedev, A. T. (2012). Introduction to Mass Spectra Interpretation: Organic Chemistry. In Mass Spectrometry Handbook.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011, July 4).
  • SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts.
  • Sparkman, O. D., & Watson, J. T. (2011). Introduction to Mass Spectrometry (Fourth Edition).
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
  • Supporting Information. (2014). Chem. Commun., 50, 2330–2333.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Horváth, G. (n.d.). Comparison of NMR and X-ray crystallography.
  • NIH. (n.d.). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC.
  • LCGC International. (2023, September 21).
  • Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?.
  • qNMR Exchange. (2024, April 6).
  • NIH. (n.d.).
  • University of Crete. (n.d.).
  • Al-Talla, Z. A. (2017). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research.
  • Mestrelab Research. (2025, September 8). qNMR Purity Recipe Book (2 - NMR Acquisition).
  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluorobenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-fluoro-. WebBook.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • NIST. (n.d.). Benzaldehyde, 4-fluoro-. WebBook.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzaldehyde 98%.
  • ACS Publications. (2021, May 10). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM).
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.
  • Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?.
  • ChemicalBook. (n.d.). 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum.

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Technical Comparison Guide: LC-MS Characterization of 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Characterization of 3-Chloro-6-fluoro-2-iodobenzaldehyde Content Type: Publish Comparison Guide

Executive Summary

This compound (CFIB) is a highly functionalized aromatic scaffold used in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring three distinct halogens—makes it a versatile building block but presents significant analytical challenges.

This guide compares the performance of Optimized LC-MS (Liquid Chromatography-Mass Spectrometry) methodologies against traditional GC-MS (Gas Chromatography-Mass Spectrometry) .

The Verdict: While GC-MS is the industry standard for volatile aldehydes, it is unsuitable for CFIB due to the thermal lability of the carbon-iodine (C–I) bond. The Optimized LC-MS Method (Derivatization-ESI) described herein is the superior alternative, offering:

  • 100% Structural Integrity: Eliminates thermal deiodination artifacts.

  • Enhanced Sensitivity: 10–50x lower Limit of Detection (LOD) via oxime derivatization.

  • Definitive Identification: Preserves the molecular ion

    
    , unlike electron impact (EI) fragmentation which often obliterates the parent peak.
    

The Analytical Challenge: Why CFIB Fails in Standard Workflows

The characterization of CFIB requires navigating two opposing chemical properties:

  • Thermal Instability (The Iodine Problem): The C–I bond energy (~57 kcal/mol) is significantly lower than C–Cl or C–F. In the high-temperature injector port of a GC (typically 250°C+), this bond frequently undergoes homolytic cleavage.

    • Result: Appearance of a "ghost" peak corresponding to de-iodinated 3-chloro-6-fluorobenzaldehyde, leading to false impurity reports.

  • Poor Ionization (The Aldehyde Problem): In standard ESI-LC-MS, neutral aromatic aldehydes possess low proton affinity. They do not ionize efficiently in positive mode (

    
    ) and lack acidic protons for negative mode (
    
    
    
    ).
    • Result: "Silent" chromatograms or reliance on unpredictable adducts (

      
      , 
      
      
      
      ).

Comparative Performance Analysis

The following table contrasts the performance of the Optimized LC-MS Method against alternative techniques for CFIB characterization.

FeatureMethod A: LC-MS (Derivatized) Method B: LC-MS (Direct APCI) Method C: GC-MS (Standard) Method D: HPLC-UV
Primary Mechanism ESI+ of Oxime DerivativeAPCI- (Electron Capture)EI (Electron Impact)UV Absorption (254 nm)
Sample Integrity Excellent (Room Temp)Good (Moderate Heat)Poor (Thermal Degradation)Excellent (Ambient)
Sensitivity High (pg levels)Medium (ng levels)High (if stable)Low (µg levels)
Specificity Definitive (Unique Mass Shift)Moderate (Adduct dependent)Low (Fragment scrambling)None (Retention time only)
Key Artifacts None observed

adducts
Deiodination (M-127) Co-elution of isomers
Recommendation Preferred for QC & ID Alternative for rapid screenAvoid Routine Purity Only
Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting the correct analytical method based on compound stability.

AnalysisLogic Start Analyte: this compound CheckVolatility Is the compound volatile? Start->CheckVolatility CheckStability Is the compound thermally stable? CheckVolatility->CheckStability Yes GCMS GC-MS Analysis CheckStability->GCMS Yes (Standard Aldehydes) LCMS_Choice LC-MS Ionization Choice CheckStability->LCMS_Choice No (Aryl Iodides) Fail False Impurity Identification GCMS->Fail Risk: Deiodination (M-127) DirectESI Direct ESI+ LCMS_Choice->DirectESI Poor Sensitivity (Neutral) DerivESI Derivatization (Hydroxylamine) + ESI LCMS_Choice->DerivESI High Sensitivity (Recommended) APCI Direct APCI (+/-) LCMS_Choice->APCI Moderate Sensitivity

Figure 1: Analytical decision matrix highlighting the risk of GC-MS for aryl iodides and the necessity of LC-MS strategies.

Detailed Experimental Protocol: Optimized LC-MS Characterization

To overcome the poor ionization of the aldehyde group, we recommend a Derivatization-ESI workflow. This method converts the neutral aldehyde into a basic oxime, which protonates readily in Electrospray Ionization (ESI).

Method: Hydroxylamine Derivatization
1. Reagents & Materials
  • Analyte: this compound (~1 mg).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ), 2% solution in Methanol.
    
  • Buffer: Ammonium Acetate (10 mM) in Water (pH 5.0).

  • Solvent: LC-MS grade Acetonitrile (ACN).

2. Sample Preparation Workflow
  • Stock Solution: Dissolve 1 mg of CFIB in 1 mL ACN.

  • Derivatization: Mix 100 µL of Stock Solution with 100 µL of Hydroxylamine reagent.

  • Incubation: Vortex and let stand at Room Temperature for 15 minutes.

    • Expert Insight: Do not heat.[1] The ortho-fluoro and ortho-iodo substituents create steric hindrance, but heating risks iodine loss. 15 minutes at RT is sufficient for >95% conversion.

  • Dilution: Dilute 1:10 with Mobile Phase A (Water + 0.1% Formic Acid) prior to injection.

3. LC-MS Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode (

    
    ).
    
    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Keep low to prevent in-source fragmentation).

Data Interpretation & Expected Results

The derivatization reaction transforms the aldehyde into an oxime:



  • Mass Shift: The molecular weight increases by 15 Da (Add N+O+H, lose O).

    • CFIB Exact Mass: ~283.89 Da.

    • Oxime Derivative Mass: ~298.90 Da.

  • Observed Ion: Look for

    
     at m/z ~299.9 .
    
Isotopic Confirmation

The presence of Chlorine (Cl) and Iodine (I) creates a distinct spectral signature.

  • Chlorine Pattern: You will see a characteristic 3:1 ratio between the

    
     (35-Cl) and 
    
    
    
    (37-Cl) peaks.
  • Iodine/Fluorine: Both are monoisotopic. They do not add to the isotope pattern complexity but contribute to the exact mass defect.

Ion Speciesm/z (approx)Relative AbundanceOrigin

299.9 100%35-Cl Isotope

301.9 ~33%37-Cl Isotope

321.9 VariableSodium Adduct

Mechanism of Action

Understanding the chemistry is vital for troubleshooting. The diagram below details the derivatization pathway that enables high-sensitivity detection.

ReactionScheme Reactants Aldehyde (Neutral) [Low ESI Response] Intermediate Tetrahedral Intermediate Reactants->Intermediate + Reagent Reagent Hydroxylamine (NH2OH) Reagent->Intermediate Product Oxime Derivative (Basic Nitrogen) Intermediate->Product - H2O MS_Signal [M+H]+ Ion Strong Signal Product->MS_Signal ESI+ (Protonation)

Figure 2: Reaction pathway converting the "silent" aldehyde into an MS-active oxime.

References

  • PubChem Compound Summary. (2025). 3-Chloro-2-iodobenzaldehyde.[2] National Center for Biotechnology Information. Link

  • Thurman, E. M., et al. (2021).[3] Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Rapid Communications in Mass Spectrometry. Link

  • Biotage Blog. (2023). How does your sample prep change for LC/MS vs GC/MS. Link

  • BenchChem. (2025).[4] Minimizing thermal degradation of thermally labile compounds during GC-MS analysis. Link

  • Sigma-Aldrich. (2025). 2-Fluoro-6-iodobenzaldehyde Product Sheet. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-6-fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and complex chemical entities. 3-Chloro-6-fluoro-2-iodobenzaldehyde is one such compound, a halogenated benzaldehyde derivative whose precise reactivity and toxicological profile are not yet fully understood.[1] This lack of comprehensive data demands our utmost diligence, not only in its handling and application but, critically, in its disposal. Improper disposal of this substance can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[2]

This guide provides a direct, procedural framework for the safe and compliant disposal of this compound. It is structured to move from immediate risk assessment to the final, documented disposal, ensuring that every step is grounded in established safety protocols and regulatory standards. Our responsibility for a chemical extends throughout its entire lifecycle, a principle known as "cradle-to-grave" liability, making these procedures essential for protecting ourselves, our institutions, and the environment.[2][3]

Hazard Profile and Essential Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. Based on data from structurally similar compounds and available safety data sheets (SDS), it is classified as a hazardous substance with multiple risk factors.[4][5] The primary hazards include its combustible nature and its irritant effects on the skin, eyes, and respiratory system.[1]

All personnel handling this compound must operate under the assumption that it is hazardous and that its toxicological properties are not exhaustively investigated. Disposal procedures must, therefore, be conservative and strictly adhere to hazardous waste regulations.

Table 1: GHS Classification and Precautionary Statements

Hazard Class GHS Code Description Precautionary Statements (Examples)
Physical Hazard H227 Combustible liquid.[4] P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
Health Hazard H302 Harmful if swallowed.[5][6] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[7]
Health Hazard H315 Causes skin irritation.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.
Health Hazard H319 Causes serious eye irritation.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Health Hazard H335 May cause respiratory irritation.[5] P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area.

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] | This is the universal directive for this chemical, underscoring its hazardous nature. |

Immediate Safety Protocols & Spill Management

Accidents can happen, and a prepared response is critical to mitigating risk.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected before use.[1]

  • Eye Protection: Chemical safety goggles.[8]

  • Skin and Body Protection: A lab coat or impervious clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: Work should be conducted in a chemical fume hood. If vapors or aerosols are generated outside of a hood, a respirator may be required.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Prevent further spread of the liquid. Do not let the product enter drains.[1]

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[8][9][10]

  • Collect Waste: Carefully scoop the absorbed material and contaminated soil into a suitable, sealable container. Use non-sparking tools.[8]

  • Package and Label: Securely close the container and label it as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][8]

The Core Disposal Workflow: From Generation to Collection

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must follow a systematic, documented process.[2][11] Mixing this chemical with other waste streams is strictly prohibited.

G start Waste Generated (Pure compound, solutions, or rinsate) char Characterize Waste as: 'Hazardous Waste: Halogenated Organic' start->char container Select Compatible Container (HDPE or borosilicate glass with a PTFE-lined screw cap) char->container label Affix Hazardous Waste Tag (Complete all fields: full name, hazards, date, PI info) container->label fill Add Waste to Container (Do not exceed 80% capacity. Keep container closed.) label->fill store Store in Designated Satellite Accumulation Area (SAA) (In secondary containment) fill->store contact Arrange for Disposal via Institutional EHS Office or Licensed Waste Contractor store->contact pickup Waste Collected for Final Disposal (e.g., high-temperature incineration) contact->pickup end Retain All Documentation (Manifests, disposal records) pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Methodology:

  • Waste Characterization and Segregation:

    • Action: Immediately classify any quantity of this compound, including contaminated materials and rinsate from empty containers, as "Hazardous Waste: Halogenated Organic."

    • Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with scrubbers, to prevent the formation of dioxins and other persistent environmental pollutants.[1] Segregation by compatibility is a core safety and regulatory principle.[11][12]

  • Container Selection and Preparation:

    • Action: Select a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or borosilicate glass for long-term storage) with a secure, PTFE-lined screw cap.[13][14] Ensure the container is in excellent condition, free of cracks or deterioration.[12]

    • Causality: The container must be chemically resistant to the waste to prevent leaks and fugitive emissions. A secure cap is essential to prevent spills and the release of vapors.[14]

  • Proper Labeling:

    • Action: Before adding any waste, affix a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[11] The label must include:

      • The words "Hazardous Waste".[12]

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).[11]

      • A list of all components if it is a mixture, with percentages.

      • The specific hazards (e.g., Combustible, Irritant).[12]

      • The accumulation start date (the date the first drop of waste enters the container).

      • Principal Investigator's name and contact information.

    • Causality: Federal and local regulations mandate clear and detailed labeling to ensure safe handling, proper segregation, and correct final disposal.[11][13] Incomplete labels are a common source of regulatory violations.

  • Accumulation and Storage:

    • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) capable of holding at least 110% of the volume of the largest container.[12][14] Keep the container closed at all times except when adding waste.[14][15]

    • Causality: Secondary containment prevents a leak from spreading, protecting personnel and the facility. Keeping containers closed minimizes exposure to hazardous vapors and prevents spills.[14]

  • Arranging for Final Disposal:

    • Action: Once the container is full (not exceeding 80% capacity to allow for expansion) or the regulatory time limit for accumulation is reached, contact your EHS office to schedule a pickup.[14] They will coordinate with a licensed hazardous waste disposal company.

    • Causality: Disposal of hazardous waste is a highly regulated process that can only be performed by certified facilities.[3][13] The "cradle-to-grave" liability holds the generator legally responsible for the waste until its final, documented destruction.[2]

Decontamination of "Empty" Containers

A container that held this compound is not considered non-hazardous until it is properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, the solvent from all three rinses must be collected and managed as hazardous waste.[16] It should be added to your "Halogenated Organic" waste stream.

  • Final Disposal: After triple rinsing, the container may be managed as non-hazardous solid waste, though institutional policies may vary. Consult your EHS office for specific guidance.

By adhering to these rigorous procedures, you ensure that your critical research does not come at the cost of safety or environmental integrity. This detailed approach to waste management is not merely a matter of compliance; it is a fundamental component of responsible scientific practice.

References

  • Safety Data Sheet. (2025). MilliporeSigma.
  • 3-Chloro-2-fluoro-5-iodobenzaldehyde.Fluorochem.
  • Benzaldehyde Analytical Grade Safety Data Sheet.Fisher Scientific.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.
  • Safety Data Sheet - 3-Chloro-2-fluorobenzaldehyde. (2025). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 3-chloro benzaldehyde 98%.Oxford Lab Fine Chem LLP.
  • Safety Data Sheet - 2-Chloro-6-fluorobenzaldehyde. (2025). Fisher Scientific.
  • How to Dispose of Chemical Waste.Case Western Reserve University Environmental Health and Safety.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). MedWaste.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.Triumvirate Environmental.
  • Benzaldehyde Extra Pure Safety Data Sheet.Loba Chemie.
  • Benzaldehyde - Safety Data Sheet.ChemicalBook.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Benzaldehyde Safety Data Sheet.Techno PharmChem.
  • Safety Data Sheet - Benzaldehyde. (2025). Sigma-Aldrich.
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  • 3-Fluoro-2-hydroxybenzaldehyde - Safety Data Sheet. (2023). Ossila.
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  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
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  • ICSC 0641 - o-CHLOROBENZALDEHYDE.International Programme on Chemical Safety.

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A Practical Guide to Handling 3-Chloro-6-fluoro-2-iodobenzaldehyde: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

Assumed Hazard Profile: An Evidence-Based Assessment

Based on safety data for structurally similar compounds, we can infer a likely hazard profile for 3-Chloro-6-fluoro-2-iodobenzaldehyde. The primary hazards associated with this class of chemicals include:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3][4][5]

  • Harmful if Swallowed (Category 4, Assumed) : Similar compounds are classified as harmful if ingested.[6]

This assessment necessitates a multi-layered PPE strategy to prevent exposure through dermal, ocular, and respiratory routes.

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7] The following PPE is mandatory.

PPE Selection Summary
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene). Consider double-gloving.[8]To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals, but always inspect gloves prior to use.[9]
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards.[7][8]To protect eyes from splashes and airborne particles.
A face shield must be worn over safety goggles during splash-hazard procedures (e.g., transferring large volumes).[8][10][11]Provides an additional layer of protection for the entire face.
Skin & Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from accidental contact.
Long pants and fully enclosed, chemical-resistant shoes.[8]Ensures no skin is exposed at the lower extremities.
Respiratory Protection Not typically required when working in a certified chemical fume hood.A fume hood provides primary engineering control for respiratory protection.
If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[4][7]To prevent inhalation of vapors or aerosols.

Procedural Guidance: Donning, Doffing, and Operational Plans

Step-by-Step PPE Donning & Doffing Procedure:

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the laboratory coat and fasten all buttons.

    • Put on safety goggles.

    • Put on the first pair of gloves.

    • If double-gloving, put on the second pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

    • If required, don a face shield.

  • Doffing (Taking Off):

    • Remove outer gloves first, peeling them off without touching the outside surface.

    • Remove the face shield (if used).

    • Remove the laboratory coat by rolling it outwards and away from the body.

    • Remove safety goggles.

    • Remove inner gloves.

    • Perform thorough hand hygiene (wash with soap and water for at least 20 seconds).

Operational Plan:

  • Weighing and Dispensing: Carefully weigh and dispense the solid chemical within the fume hood, minimizing the creation of dust. Use anti-static weigh paper or boats.

  • Reaction Setup: Ensure all glassware is securely clamped. If a reaction has the potential to be exothermic or splash, use a blast shield in front of the fume hood sash.

  • Post-Handling: After completing work, decontaminate all work surfaces with an appropriate solvent and then a cleaning agent. Thoroughly wash hands and any exposed skin.[4]

Emergency Response and Disposal

Immediate and correct response to an exposure or spill is critical.

Emergency First Aid
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][12][13]
Skin Contact Immediately remove all contaminated clothing. Promptly wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][2][12] Seek medical attention if irritation persists.[1][13]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[1][12] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9][12][14]
Spill Management Workflow

In the event of a spill, follow a structured response plan to ensure safety and containment.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert Immediate Action assess Assess Spill Size & Hazards alert->assess ppe Don Appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat - Respirator (if needed) assess->ppe Initiate Cleanup contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain cleanup Carefully Sweep/Scoop Absorbent into a Labeled Hazardous Waste Container contain->cleanup decon Decontaminate Spill Area with Appropriate Solvent cleanup->decon dispose Dispose of Waste Container Following Institutional Protocols decon->dispose end Spill Secured dispose->end

Caption: Workflow for managing a chemical spill.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect any liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all waste containers through your institution's licensed environmental health and safety office.[1][3][15] Do not pour any waste down the drain.[1]

By adhering to this comprehensive safety and handling guide, researchers can confidently work with this compound, ensuring personal safety and maintaining the integrity of the laboratory environment.

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • SAFETY DATA SHEET for 3-Chloro-2-fluorobenzaldehyde. (2025, September 24). Thermo Fisher Scientific. Retrieved from [Link]

  • Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. (2020, November 6). ECHA. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - University of Washington. Retrieved from [Link]

  • MATERIAL SAFETY DATASHEET for 1-Fluoro-3,3-dimethyl-1,3-dihydro-1λ3- benzo[d][10][12]iodaoxole. (2019, September 23). CF Plus Chemicals. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - Glove Selection Chart. (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • 3-CHLOROBENZALDEHYDE MSDS. (2016, May 18). Loba Chemie. Retrieved from [Link]

  • 3-Chloro Benzaldehyde MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.